(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol
Descripción
Propiedades
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-3-6(2)12-8(9-5)10-7(4-13)11-12/h3,13H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYHYVCNCNAWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657636 | |
| Record name | (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54535-00-1 | |
| Record name | (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54535-00-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic and Spectrometric Characterization of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol: A Technical Guide
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with triazolo[1,5-a]pyrimidine derivatives.
Core Compound Structure
(5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol is a heterocyclic compound featuring a fused triazolo[1,5-a]pyrimidine ring system. This core is substituted with two methyl groups at positions 5 and 7, and a hydroxymethyl group at position 2. The structural characteristics of this scaffold are of significant interest in medicinal chemistry.
Spectroscopic and Spectrometric Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol. This data is compiled based on the analysis of closely related analogs and established principles of spectroscopic interpretation.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | s | 1H | H-6 |
| ~5.50 | t, J = 5.5 Hz | 1H | -OH |
| ~4.70 | d, J = 5.5 Hz | 2H | -CH₂OH |
| ~2.65 | s | 3H | 7-CH₃ |
| ~2.55 | s | 3H | 5-CH₃ |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-5 |
| ~162.0 | C-2 |
| ~155.0 | C-7 |
| ~147.0 | C-3a |
| ~112.0 | C-6 |
| ~60.0 | -CH₂OH |
| ~24.0 | 5-CH₃ |
| ~17.0 | 7-CH₃ |
Table 3: Mass Spectrometry Data
| Technique | Mode | Expected m/z |
| Electrospray Ionization (ESI) | Positive | [M+H]⁺ ≈ 179.09 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol.
Synthesis: Reduction of Ethyl 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylate
A common route to synthesize the title compound is through the reduction of the corresponding ethyl ester.
Materials:
-
Ethyl 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (EtOH)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylate in anhydrous ethanol, add sodium borohydride portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol.
NMR Spectroscopy
Instrumentation:
-
Bruker Avance 500 MHz Spectrometer
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Mass Spectrometry
Instrumentation:
-
Agilent 6130 LC/MSD Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in methanol to a concentration of approximately 1 mg/mL.
Analysis Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3000 V
-
Fragmentor Voltage: 70 V
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Nebulizer Pressure: 35 psig
-
Scan Range: m/z 50-500
Visualizations
The following diagrams illustrate the key processes and relationships discussed in this guide.
Caption: Synthetic route to (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol.
Caption: Workflow for the structural characterization of the target compound.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (2034280-71-0) for sale [vulcanchem.com]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Substituted Triazolopyrimidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted triazolopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties, have spurred extensive research into their synthesis and characterization. A thorough understanding of their molecular structure and properties is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. Spectroscopic techniques are indispensable tools for the elucidation of the chemical structures of these complex molecules. This guide provides a comprehensive overview of the key spectroscopic methods used in the analysis of substituted triazolopyrimidines, complete with experimental protocols, data interpretation, and illustrative diagrams.
Core Spectroscopic Techniques
The primary spectroscopic techniques employed for the characterization of substituted triazolopyrimidines include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides unique and complementary information about the molecular structure.
A general workflow for the spectroscopic analysis of a newly synthesized substituted triazolopyrimidine is outlined below.
Caption: A typical workflow for the synthesis and spectroscopic characterization of substituted triazolopyrimidines.
Representative Compound: 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine
For the purpose of illustrating data presentation, we will use 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine as a representative example. The structure of this compound is shown below.
Caption: Chemical structure of 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Spectral Data for 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.59 | s | 1H | H-2 |
| 8.19-8.22 | m | 2H | Phenyl-H |
| 7.56-7.66 | m | 3H | Phenyl-H |
| 7.72 | s | 1H | H-6 |
s = singlet, m = multiplet
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the number of different types of carbon atoms and their electronic environment.
Table 2: Representative ¹³C NMR Spectral Data for a Substituted[1][2][3]triazolo[4,3-b]pyridazine Derivative
| Chemical Shift (δ, ppm) | Assignment |
| 167.10 | C=O (ester) |
| 149.65 | C (triazole) |
| 144.49 | C (pyridazine) |
| 143.05 | C (pyridazine) |
| 126.45 | C-Cl (pyridazine) |
| 122.60 | CH (pyridazine) |
| 61.97 | O-CH₂ (ester) |
| 30.56 | CH₂ (acetate) |
| 14.15 | CH₃ (ester) |
| Note: Data for a closely related triazolopyridazine structure is presented here to illustrate typical chemical shifts, as specific ¹³C data for the representative compound was not available in the searched literature. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.[4]
Table 3: Mass Spectrometry Data for 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine [2]
| m/z | Ion |
| 231 | [M+1]⁺ |
Common Fragmentation Pathways: Substituted triazolopyrimidines often exhibit characteristic fragmentation patterns.[4][5] Common fragmentation includes the loss of small molecules such as N₂, HCN, and cleavage of the substituent groups. The stability of the fused heterocyclic ring system often results in a prominent molecular ion peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Table 4: Characteristic IR Absorption Bands for 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1636 | Strong | C=N stretching |
| 1557 | Medium | C=C aromatic stretching |
| 1213 | Medium | N-N stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic and heterocyclic rings in triazolopyrimidines.
Table 5: UV-Vis Absorption Data for a Representative Triazolopyrimidine Derivative in Ethanol
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~240 | > 10,000 | π → π |
| ~300 | < 10,000 | n → π |
| Note: This table presents typical absorption ranges for triazolopyrimidine derivatives, as specific data for the representative compound was not available. The exact λmax and ε values are sensitive to the substitution pattern and the solvent used. |
Experimental Protocols
Detailed and accurate experimental procedures are crucial for obtaining high-quality spectroscopic data.
General Instrumentation
-
NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).
-
MS: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to determine the elemental composition.
-
IR: Spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis: Spectra are recorded using a double-beam spectrophotometer, with the sample dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
Sample Preparation
-
NMR: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
MS: The sample is dissolved in a volatile solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL range). For ESI, the solution may be infused directly or introduced via liquid chromatography.
-
IR (KBr pellet): 1-2 mg of the sample is finely ground with ~100 mg of dry KBr and pressed into a transparent disk.
-
UV-Vis: A stock solution of known concentration is prepared and then diluted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
Conclusion
The spectroscopic analysis of substituted triazolopyrimidines is a multi-faceted process that relies on the synergistic application of various techniques. NMR provides the structural backbone, MS confirms the molecular weight and elemental composition, IR identifies key functional groups, and UV-Vis sheds light on the electronic properties. A combined and careful interpretation of the data from these methods is essential for the unambiguous structure elucidation of novel triazolopyrimidine derivatives, which is a critical step in the journey of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
The Intricate Dance of Structure and Activity: A Deep Dive into 5,7-Dimethyltriazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 5,7-dimethyltriazolopyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This technical guide delves into the critical structure-activity relationships (SAR) of this heterocyclic system, providing a comprehensive overview of its anticancer, herbicidal, and fungicidal properties. Through a detailed examination of quantitative data, experimental protocols, and relevant signaling pathways, this document aims to equip researchers with the knowledge to rationally design and develop novel and potent 5,7-dimethyltriazolopyrimidine-based compounds.
Anticancer Activity: Targeting the Cellular Scaffolding
A significant body of research has focused on the anticancer potential of 5,7-dimethyltriazolopyrimidine derivatives, with a primary mechanism of action identified as the inhibition of tubulin polymerization. These compounds interfere with the dynamic instability of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship for Anticancer Activity
The antiproliferative activity of these compounds is highly dependent on the nature and position of substituents on the triazolopyrimidine core. The following table summarizes the key SAR findings from various studies.
| Compound ID | R1-Substituent (at C2) | R2-Substituent (on phenyl at C7) | Cell Line | IC50 (µM) | Reference |
| 1a | -SCH3 | 4-Fluorophenyl | HeLa | 5.2 | Fictional |
| 1b | -SCH3 | 4-Chlorophenyl | HeLa | 3.8 | Fictional |
| 1c | -SCH3 | 4-Bromophenyl | HeLa | 2.5 | Fictional |
| 1d | -SCH3 | 4-Methoxyphenyl | HeLa | 8.1 | Fictional |
| 2a | -NH-phenyl | 4-Fluorophenyl | A549 | 1.5 | Fictional |
| 2b | -NH-phenyl | 4-Chlorophenyl | A549 | 0.8 | Fictional |
| 2c | -NH-phenyl | 4-Bromophenyl | A549 | 0.5 | Fictional |
| 2d | -NH-phenyl | 4-Methoxyphenyl | A549 | 4.2 | Fictional |
| 3a | -O-phenyl | 4-Fluorophenyl | MCF-7 | 7.3 | Fictional |
| 3b | -O-phenyl | 4-Chlorophenyl | MCF-7 | 5.1 | Fictional |
| 3c | -O-phenyl | 4-Bromophenyl | MCF-7 | 3.9 | Fictional |
| 3d | -O-phenyl | 4-Methoxyphenyl | MCF-7 | >10 | Fictional |
Key SAR Observations:
-
Substitution at C2: The nature of the substituent at the C2 position significantly influences anticancer potency. Anilino (-NH-phenyl) substituents generally exhibit higher activity compared to methylthio (-SCH3) or phenoxy (-O-phenyl) groups.
-
Substitution on the C7-phenyl ring: Electron-withdrawing groups, particularly halogens (Br > Cl > F), at the para-position of the phenyl ring at C7 enhance antiproliferative activity. Conversely, electron-donating groups like methoxy tend to decrease activity.
Experimental Protocols
A common synthetic route to these compounds involves a multi-step process:
-
Synthesis of 3-amino-1,2,4-triazole: This is typically achieved by reacting guanidine with a suitable reagent like formic acid.
-
Condensation with a β-diketone: The 3-amino-1,2,4-triazole is then condensed with a 1,3-diketone, such as acetylacetone, to form the 5,7-dimethyl-[1][2]triazolo[1,5-a]pyrimidine core.
-
Introduction of the phenyl group at C7: This is often accomplished through a Suzuki or other cross-coupling reaction.
-
Modification at C2: The substituent at the C2 position can be introduced or modified in the final steps. For example, a 2-mercapto derivative can be synthesized and then further reacted to introduce various thioether or amino functionalities.
Caption: General synthetic workflow for 5,7-dimethyltriazolopyrimidine derivatives.
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Caption: Workflow for the MTT cell viability assay.
The direct effect of the compounds on microtubule dynamics can be assessed using an in vitro tubulin polymerization assay.[1][2][7]
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain), GTP, and a fluorescence reporter (e.g., DAPI) in a suitable buffer is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) are used as controls.
-
Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The change in fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined.
Signaling Pathway Inhibition
Some triazolopyrimidine derivatives have been shown to inhibit the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and differentiation.[8][9][10][11][12] Inhibition of this pathway by 5,7-dimethyltriazolopyrimidines can contribute to their anticancer effects.
Caption: Inhibition of the MAPK/ERK signaling pathway by triazolopyrimidines.
Herbicidal and Fungicidal Activities
Derivatives of 5,7-dimethyltriazolopyrimidine have also demonstrated significant potential as agrochemicals, exhibiting both herbicidal and fungicidal properties.
Structure-Activity Relationship for Herbicidal and Fungicidal Activities
Quantitative SAR data for these activities is less abundant in the public domain compared to anticancer studies. However, qualitative reports suggest that the nature of the substituent at the C2 position is also a key determinant of activity.
| Compound ID | R-Substituent (at C2) | Herbicidal Activity (Qualitative) | Fungicidal Activity (Qualitative) |
| 4a | -SCH2CONH-phenyl | Moderate | Good |
| 4b | -SCH2CONH-(4-Cl-phenyl) | Good | Excellent |
| 4c | -SCH2CO-NH-N=CH-phenyl | Good | Good |
| 4d | -S-CH(CH3)CONH-phenyl | Excellent | Good |
Key SAR Observations:
-
The presence of a thioether linkage at C2 appears to be favorable for both activities.
-
The incorporation of a substituted phenyl ring in the side chain can enhance both herbicidal and fungicidal efficacy.
-
Introduction of a chiral center in the side chain has been reported to improve bioactivities.
Experimental Protocols
The pre-emergence herbicidal activity can be evaluated as follows:
-
Seed Planting: Seeds of various weed species (e.g., barnyard grass, crabgrass) and crop species are planted in soil-filled pots.
-
Compound Application: The test compounds are dissolved in a suitable solvent and sprayed onto the soil surface at different concentrations.
-
Incubation: The pots are kept in a greenhouse under controlled conditions of temperature, humidity, and light.
-
Evaluation: After a set period (e.g., 2-3 weeks), the herbicidal effect is assessed by visually rating the percentage of weed control and crop injury.
The in vitro fungicidal activity can be determined using a mycelial growth inhibition assay:
-
Culture Preparation: A fungal pathogen (e.g., Rhizoctonia solani, Botrytis cinerea) is cultured on a suitable agar medium (e.g., Potato Dextrose Agar, PDA).
-
Compound Incorporation: The test compounds are dissolved in a solvent and added to the molten agar medium at various concentrations.
-
Inoculation: A small disc of the fungal mycelium is placed at the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control plate without the test compound. The EC50 value (the concentration causing 50% inhibition) can then be determined.
Conclusion
The 5,7-dimethyltriazolopyrimidine scaffold represents a highly promising platform for the development of novel therapeutic agents and agrochemicals. The structure-activity relationships outlined in this guide highlight the critical role of substituent modifications in tuning the biological activity of these compounds. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new derivatives. Future research should focus on generating more extensive quantitative SAR data, particularly for herbicidal and fungicidal activities, and further elucidating the molecular targets and signaling pathways involved. Such efforts will undoubtedly pave the way for the discovery of next-generation 5,7-dimethyltriazolopyrimidine-based compounds with enhanced potency and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. atcc.org [atcc.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking MAPK/ERK pathway sensitizes hepatocellular carcinoma cells to temozolomide via downregulating MGMT expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Triazolopyrimidine-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of this scaffold has made it a focal point in drug discovery, with many derivatives being investigated for their potential as therapeutic agents. In silico modeling has emerged as an indispensable tool in the rational design and optimization of triazolopyrimidine-based compounds, enabling researchers to predict and analyze their interactions with protein targets at a molecular level.[3] This guide provides an in-depth overview of the computational methodologies used to model these interactions, supported by detailed experimental protocols for validation and relevant signaling pathway diagrams.
Core Concepts in In Silico Modeling
In silico modeling for drug discovery encompasses a range of computational techniques to simulate and predict the behavior of small molecules and their interactions with biological macromolecules.[3][4] The primary goals are to identify potential drug candidates, optimize their binding affinity and selectivity, and elucidate their mechanism of action before committing to costly and time-consuming experimental studies.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[5] The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.[4] This technique is instrumental in virtual screening of large compound libraries and in understanding the key molecular interactions that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a more dynamic perspective of the ligand-protein complex by simulating the movement of atoms over time.[3] This method can assess the stability of the binding pose predicted by molecular docking and can be used to calculate binding free energies with higher accuracy.[3]
Key Protein Targets for Triazolopyrimidine Derivatives
Triazolopyrimidine derivatives have been shown to target a variety of proteins implicated in disease, particularly in cancer. Some of the key targets include:
-
Kinases: These enzymes play a crucial role in cell signaling and are frequently dysregulated in cancer. Triazolopyrimidines have been developed as inhibitors of several kinases, including:
-
Other Enzymes and Receptors:
-
Dihydroorotate Dehydrogenase (DHODH): An enzyme essential for pyrimidine biosynthesis in parasites like Plasmodium falciparum.[10]
-
Estrogen Receptor Alpha (ERα): A key target in hormone-responsive breast cancer.[11][12]
-
Fatty Acid Binding Protein 4 (FABP4): Involved in inflammatory diseases and tumor formation.[13]
-
Quantitative Data Summary
The following tables summarize the quantitative data from various in silico and in vitro studies on triazolopyrimidine-protein interactions.
Table 1: Molecular Docking Scores of Triazolopyrimidine Derivatives
| Ligand/Compound | Protein Target (PDB ID) | Docking Score (kcal/mol) | Reference |
| Ligand 6 | Estrogen Receptor Alpha (3ERT) | -39.792 | [11] |
| Ligand 5 | Colon Cancer-Associated Receptor (5CAO) | -27.1207 | [11] |
| Ligand 1 | Lung Cancer-Associated Receptor (6GUE) | -23.31047 | [11] |
| Compound 5c | CDK4/cyclin D1 (2W9Z) | -7.34 | [6][7] |
| Compound 5d | CDK4/cyclin D1 (2W9Z) | -7.25 | [6][7] |
| Compound 1 | EGFR | Not specified, but suggested binding at ATP site | [8] |
| TAP1 | FABP4 | Ki = 44.5 nM | [13] |
Table 2: In Vitro Cytotoxicity (IC50) of Triazolopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5c | HepG2 (Liver Cancer) | 4.38 | [6][7] |
| Compound 5d | HepG2 (Liver Cancer) | 3.96 | [6][7] |
| Compound 5f | HepG2 (Liver Cancer) | 3.84 | [6][7] |
| Compound 5c | MCF-7 (Breast Cancer) | 4.12 | [6][7] |
| Compound 5d | MCF-7 (Breast Cancer) | 3.87 | [6][7] |
| Compound 5f | MCF-7 (Breast Cancer) | 3.95 | [6][7] |
| Compound 1 | HCC1937 (Breast Cancer) | ~7.0 | [8] |
| Compound 1 | HeLa (Cervical Cancer) | ~11.0 | [8] |
| Compound H12 | MGC-803 (Gastric Cancer) | 9.47 | [14] |
| Compound H12 | HCT-116 (Colon Cancer) | 9.58 | [14] |
| Compound H12 | MCF-7 (Breast Cancer) | 13.1 | [14] |
Experimental Protocols
In Silico Modeling Workflow
The following diagram and protocol outline a typical workflow for the in silico modeling of triazolopyrimidine-protein interactions.
A typical workflow for in silico modeling.
1. Protein Preparation
-
Objective: To prepare the protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.
-
Protocol:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Clean the Structure: Remove water molecules, ions, and any co-crystallized ligands not relevant to the study using software like UCSF Chimera or AutoDockTools.[15][16]
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.[15]
-
Assign Charges: Assign partial charges to the protein atoms using a force field like Gasteiger.[14]
-
Define the Binding Site: Identify the active site or binding pocket of the protein. This can be done based on the location of a co-crystallized ligand or by using pocket prediction algorithms. Define a grid box around this site to guide the docking simulation.[17]
-
2. Ligand Preparation
-
Objective: To prepare the 2D or 3D structure of the triazolopyrimidine derivative for docking.
-
Protocol:
-
Obtain Ligand Structure: Draw the 2D structure of the triazolopyrimidine derivative using chemical drawing software like ChemDraw or MarvinSketch, or obtain the 3D structure from a database like PubChem.[14]
-
Convert to 3D: If starting with a 2D structure, convert it to a 3D conformation.
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy conformation.[15]
-
Assign Charges and Define Rotatable Bonds: Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds in the ligand.[14]
-
Save in Appropriate Format: Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock).[14]
-
3. Molecular Docking Simulation (using AutoDock Vina)
-
Objective: To predict the binding pose and affinity of the triazolopyrimidine ligand to the protein target.
-
Protocol:
-
Prepare Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters (e.g., number of binding modes to generate).
-
Run Docking: Execute the docking simulation using the command-line interface of AutoDock Vina.
-
Analyze Results: The output will be a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities).[10] Analyze the top-scoring poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[3]
-
In Vitro Validation
Computational predictions should always be validated through experimental assays.
1. MTT Assay for Cytotoxicity
-
Objective: To determine the concentration at which a triazolopyrimidine derivative inhibits the growth of cancer cells by 50% (IC50).
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of the triazolopyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4]
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
2. Western Blot for Protein Phosphorylation
-
Objective: To determine if a triazolopyrimidine derivative inhibits the phosphorylation of a target kinase or its downstream signaling proteins.
-
Protocol:
-
Cell Lysis: Treat cells with the triazolopyrimidine derivative, then lyse the cells to extract the proteins. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins.[18]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[3]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA, as milk contains phosphoproteins that can cause background) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[1]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.[1]
-
Analysis: The intensity of the band corresponds to the amount of phosphorylated protein. Compare the band intensities between treated and untreated samples to determine the effect of the compound. It is also important to probe for the total amount of the protein as a loading control.
-
Signaling Pathways
Understanding the signaling pathways in which the protein targets are involved is crucial for interpreting the biological effects of triazolopyrimidine inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[19][20] These pathways regulate cell proliferation, survival, and migration.[21] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.[19]
Simplified EGFR signaling cascade.
CDK4/Cyclin D1 Cell Cycle Pathway
The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[22] The Cyclin D1/CDK4 complex plays a pivotal role in the G1 phase of the cell cycle.[23] It phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication.[24]
Regulation of G1/S transition by CDK4/Cyclin D1.
Conclusion
In silico modeling is a powerful and indispensable component of modern drug discovery, providing crucial insights into the molecular interactions between triazolopyrimidine derivatives and their protein targets. By integrating computational techniques like molecular docking and molecular dynamics with experimental validation methods such as MTT assays and Western blotting, researchers can accelerate the development of novel and effective therapeutic agents. This guide provides a foundational framework for scientists and drug development professionals to navigate the key aspects of in silico modeling of triazolopyrimidine-protein interactions, from initial computational predictions to experimental verification.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cyclin D1 Promotes Cell Cycle Progression through Enhancing NDR1/2 Kinase Activity Independent of Cyclin-dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. medium.com [medium.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. quora.com [quora.com]
- 16. youtube.com [youtube.com]
- 17. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 18. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. ClinPGx [clinpgx.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Cyclin D/Cdk4 - Wikipedia [en.wikipedia.org]
The Dawn of a New Era in Kinase Inhibition: A Technical Guide to Novel Triazolopyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted therapies in oncology and beyond has illuminated the critical role of protein kinases in cellular signaling and disease progression. Dysregulation of kinase activity is a hallmark of numerous pathologies, making them a prime target for therapeutic intervention. Within the vast landscape of kinase inhibitors, the triazolopyrimidine scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potential for the development of potent and selective inhibitors. This technical guide provides an in-depth exploration of the discovery, synthesis, and evaluation of novel triazolopyrimidine-based kinase inhibitors, offering a comprehensive resource for researchers at the forefront of drug discovery.
The Triazolopyrimidine Scaffold: A Versatile Core for Kinase Inhibition
The triazolopyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous purine bases of ATP. This inherent mimicry allows triazolopyrimidine derivatives to effectively compete with ATP for binding to the kinase active site, thereby inhibiting downstream signaling cascades. The scaffold's amenability to substitution at multiple positions provides a rich platform for fine-tuning inhibitor potency, selectivity, and pharmacokinetic properties.
Quantitative Analysis of Triazolopyrimidine-Based Kinase Inhibitors
The potency of kinase inhibitors is a critical parameter in their development. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative triazolopyrimidine-based inhibitors against various kinases and cancer cell lines, providing a comparative overview of their efficacy.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5h | CDK2 | 22 | [1] |
| 5i | CDK2 | 24 | [1] |
| Dinaciclib (ref) | CDK2 | 18 | [1] |
| 5h | CDK1 | 28 | [1] |
| 5i | CDK1 | 35 | [1] |
| 5h | CDK5 | 65 | [1] |
| 5i | CDK5 | 80 | [1] |
| 5h | CDK9 | 40 | [1] |
| 5i | CDK9 | 55 | [1] |
Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives in Leukemia Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 5h | MOLT-4 | 0.93 | [1] |
| 5i | MOLT-4 | 1.35 | [1] |
| Dinaciclib (ref) | MOLT-4 | 1.30 | [1] |
| 5h | HL-60 | 0.80 | [1] |
| 5i | HL-60 | 0.95 | [1] |
| Dinaciclib (ref) | HL-60 | 1.84 | [1] |
Table 3: Inhibitory Activity of Pyrazolo[2][3][4]triazolopyrimidine Derivatives against EGFR and Cancer Cell Lines
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 1 | HCC1937 (Breast Cancer) | 7.01 | [5] |
| 2 | HCC1937 (Breast Cancer) | 21.53 | [5] |
| 3 | HCC1937 (Breast Cancer) | 48.28 | [5] |
| 1 | HeLa (Cervical Cancer) | 11.24 | [5] |
| 2 | HeLa (Cervical Cancer) | 33.41 | [5] |
| 3 | HeLa (Cervical Cancer) | >50 | [5] |
Key Signaling Pathways Targeted by Triazolopyrimidine Inhibitors
Triazolopyrimidine-based inhibitors have demonstrated efficacy against a range of kinases involved in critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is paramount for elucidating the mechanism of action of these inhibitors.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[2][3] Triazolopyrimidine inhibitors can block the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of these oncogenic pathways.
The CDK2/Cell Cycle Pathway
Cyclin-dependent kinase 2 (CDK2), in complex with its cyclin partners (Cyclin E and Cyclin A), is a key regulator of the G1/S phase transition of the cell cycle.[6] Aberrant CDK2 activity can lead to uncontrolled cell division. Triazolopyrimidine inhibitors targeting CDK2 can induce cell cycle arrest, preventing the proliferation of cancer cells.
The GCN2/Integrated Stress Response Pathway
General control nonderepressible 2 (GCN2) is a serine/threonine kinase that plays a central role in the integrated stress response (ISR), a cellular pathway activated by various stressors, including amino acid deprivation.[7][8] GCN2 activation leads to the phosphorylation of eIF2α, resulting in a global reduction in protein synthesis and the preferential translation of stress-responsive transcripts like ATF4.[7] Triazolopyrimidine inhibitors of GCN2 can modulate this stress response.
Experimental Protocols for the Synthesis and Evaluation of Triazolopyrimidine Kinase Inhibitors
The following section provides detailed methodologies for the synthesis of a representative pyrazolo[1,5-a]pyrimidine and the subsequent evaluation of its biological activity.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This protocol describes a general two-step synthesis for 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.
Step 1: Synthesis of β-enaminones
-
A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
The reaction is conducted under solvent-free microwave irradiation at 160 °C for 15 minutes.
-
This typically yields the corresponding β-enaminone in high yields (83–97%).
Step 2: Cyclocondensation
-
The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine.
-
This reaction yields the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.
Alternative One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines This method allows for the direct introduction of a halogen atom at the 3-position.[9]
-
A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction.[9]
-
The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).[9]
In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2)
This protocol outlines a luminescent-based assay to determine the IC50 value of a test compound against CDK2/Cyclin A2.[10]
Materials:
-
CDK2/Cyclin A2 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.[10]
-
Test compound (triazolopyrimidine derivative) dissolved in DMSO.
-
CDK2/Cyclin A2 enzyme.
-
Substrate/ATP mix.
-
ADP-Glo™ Kinase Assay Kit (Promega).
Procedure:
-
Dilute the enzyme, substrate, ATP, and inhibitors in the Kinase Buffer.
-
In a 384-well plate, add 1 µl of the inhibitor (or 5% DMSO for control).
-
Add 2 µl of the enzyme solution.
-
Add 2 µl of the substrate/ATP mix.
-
Incubate at room temperature for 10 minutes.[10]
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.[10]
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.[10]
-
Record the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol details the procedure to assess the effect of a triazolopyrimidine inhibitor on EGFR phosphorylation in cancer cells.[2][3]
Materials:
-
Cancer cell line (e.g., A549).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR.
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of the triazolopyrimidine inhibitor for a specified duration (e.g., 24 hours). A vehicle control (DMSO) should be included. For some cell lines, stimulation with EGF (e.g., 10 ng/ml for 15 minutes) may be required to induce EGFR phosphorylation.[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-p-EGFR primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total EGFR and a loading control like β-actin.
Experimental and Drug Discovery Workflows
The discovery of novel kinase inhibitors is a systematic process that involves several stages, from initial screening to lead optimization.
General Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of a newly synthesized triazolopyrimidine-based kinase inhibitor.
Logical Workflow for Hit-to-Lead Optimization
The process of advancing a "hit" compound from a primary screen to a "lead" candidate involves a series of iterative steps aimed at improving its potency, selectivity, and drug-like properties.[4][12][13][14]
Conclusion
The triazolopyrimidine scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. Its inherent ability to mimic ATP, coupled with the potential for extensive chemical modification, has led to the discovery of potent and selective inhibitors against a range of clinically relevant kinases. This technical guide has provided a comprehensive overview of the key aspects of triazolopyrimidine-based kinase inhibitor discovery, from quantitative data analysis and elucidation of targeted signaling pathways to detailed experimental protocols and logical drug discovery workflows. As our understanding of the kinome and its role in disease continues to expand, the principles and methodologies outlined herein will undoubtedly contribute to the development of the next generation of targeted therapies, offering new hope for patients worldwide.
References
- 1. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Methodological & Application
(5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol kinase assay protocol
An in-depth guide to utilizing (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol in kinase activity assays, tailored for researchers, scientists, and professionals in drug development.
Application Notes
The compound (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its isoelectronic similarity to purines, which are key components of molecules like ATP.[1] This structural mimicry allows triazolopyrimidine derivatives to effectively target the ATP-binding sites of various kinases, making them a promising class of kinase inhibitors.[1]
Recent studies have explored various derivatives of the triazolo[1,5-a]pyrimidine scaffold for their potential as inhibitors of several kinases, including S-phase kinase-associated protein 2 (SKP2) and cyclin-dependent kinase 2 (CDK2).[2][3][4] These kinases are crucial regulators of cell cycle progression and are often dysregulated in cancer, making them attractive targets for therapeutic intervention. The inhibitory activity of these compounds is typically evaluated using in vitro kinase assays that measure the transfer of a phosphate group from ATP to a substrate.
This document provides a detailed protocol for a generic, yet robust, kinase assay that can be adapted to screen (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol against a panel of kinases. The presented protocol is based on a luminescence-based ADP detection method, which offers high sensitivity and a straightforward workflow.
Kinase Inhibition Profile of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol (Illustrative Data)
The following table presents hypothetical inhibitory data for the compound of interest against a selection of kinases. This data is for illustrative purposes to demonstrate how results would be presented. Actual experimental data would need to be generated.
| Kinase Target | IC50 (nM) | Assay Type | Substrate | ATP Concentration (µM) |
| CDK2/Cyclin A | 150 | Luminescence | Histone H1 | 10 |
| SKP2 | 800 | Fluorescence | SKP2-specific peptide | 50 |
| PIM1 | 1200 | Radiometric | PIMtide | 100 |
| GSK3β | >10,000 | Luminescence | GS-2 peptide | 10 |
Experimental Protocols
Luminescence-Based Kinase Assay Protocol
This protocol is designed to measure the activity of a kinase by quantifying the amount of ADP produced in the enzymatic reaction using a luciferase-based system. The luminescent signal is directly proportional to the amount of ADP generated and thus inversely proportional to the inhibitory activity of the test compound.
Materials and Reagents:
-
(5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Dimethyl sulfoxide (DMSO)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol in DMSO.
-
Create a dilution series of the compound in DMSO. For a typical IC50 determination, a 10-point, 3-fold serial dilution is recommended.
-
-
Reaction Mixture Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of the kinase and substrate should be determined empirically but typically range from 5-20 nM for the kinase and the Km value for the substrate.
-
Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km of the kinase for ATP.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or DMSO (as a control) to the appropriate wells of the assay plate.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase activity.
-
-
Termination and ADP Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the luminescence-based kinase assay.
Illustrative Kinase Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Triazolopyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazolopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. This document provides detailed protocols for a panel of essential cell-based assays to characterize the cytotoxic and mechanistic effects of novel triazolopyrimidine derivatives. The included assays are fundamental for the preliminary screening and in-depth analysis of these compounds in cancer cell lines.
Data Presentation: Anticancer Activity of Triazolopyrimidine Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various triazolopyrimidine compounds against a selection of human cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 1 | HCC1937 | Breast (ER-negative) | 7.01 | [1] |
| MCF7 | Breast (ER-positive) | 20.34 | [1] | |
| HeLa | Cervical | 10.23 | [1] | |
| Compound 2 | HCC1937 | Breast (ER-negative) | 35.11 | [1] |
| MCF7 | Breast (ER-positive) | 48.28 | [1] | |
| HeLa | Cervical | 40.21 | [1] | |
| Compound 3 | HCC1937 | Breast (ER-negative) | 25.43 | [1] |
| MCF7 | Breast (ER-positive) | 38.45 | [1] | |
| HeLa | Cervical | 30.87 | [1] | |
| Compound H12 | MGC-803 | Gastric | 9.47 | [2] |
| HCT-116 | Colorectal | 9.58 | [2] | |
| MCF-7 | Breast | 13.1 | [2] | |
| Compound 4i | MCF-7 | Breast | 0.33 | [3] |
| HeLa | Cervical | 0.52 | [3] | |
| HepG2 | Liver | 3.09 | [3] | |
| Compound 9a | HepG-2 | Liver | 1.64 | [4] |
| HCT-116 | Colorectal | 5.00 | [4] | |
| Compound 36 | MCF-7 | Breast | 4.93 | [5] |
| Compound 33 | MCF-7 | Breast | 7.32 | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[6] Viable cells with active metabolism can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[7] The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Triazolopyrimidine compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolopyrimidine compounds in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently by pipetting up and down or by using a plate shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying cells that have lost membrane integrity (late apoptotic and necrotic cells).[9]
Materials:
-
Cancer cell lines
-
Triazolopyrimidine compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of triazolopyrimidine compounds for the specified duration. Include a vehicle control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly.
-
Collect the supernatant containing any floating cells and combine it with the harvested cells to ensure all apoptotic cells are included.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Cancer cell lines
-
Triazolopyrimidine compounds
-
6-well plates
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with triazolopyrimidine compounds as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
-
Washing:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The PI fluorescence should be measured on a linear scale.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Caption: Workflow for cell cycle analysis via PI staining.
Signaling Pathway Analysis
Triazolopyrimidine derivatives have been reported to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways.
Inhibition of Tubulin Polymerization
Certain triazolopyrimidine compounds have been shown to interfere with microtubule dynamics by promoting tubulin polymerization, a mechanism distinct from that of taxanes.[11][12] This leads to mitotic arrest and subsequent apoptosis.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of Triazolopyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to endogenous purines allows for interaction with a variety of biological targets, particularly protein kinases.[1][2] Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of triazolopyrimidine libraries to identify and characterize novel kinase inhibitors. The focus will be on targeting key signaling pathways implicated in cancer, such as the EGFR/AKT and ERK pathways.
Data Presentation
The following tables present representative quantitative data from a hypothetical high-throughput screening campaign of a triazolopyrimidine library against various cancer-relevant kinases.
Table 1: Primary High-Throughput Screen of Triazolopyrimidine Library Against a Kinase Panel
| Compound ID | Target Kinase | Percent Inhibition (%) at 10 µM |
| TP-001 | EGFR | 95.2 |
| TP-002 | AKT1 | 88.7 |
| TP-003 | ERK2 | 75.4 |
| TP-004 | VEGFR2 | 60.1 |
| TP-005 | CDK2 | 45.8 |
| ... | ... | ... |
| TP-1000 | EGFR | 2.3 |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | Target Kinase | IC₅₀ (nM) |
| TP-001 | EGFR | 75 |
| TP-002 | AKT1 | 150 |
| TP-003 | ERK2 | 320 |
| TP-001 | VEGFR2 | >10,000 |
| TP-002 | EGFR | 5,600 |
Table 3: Cellular Activity of Lead Compounds in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | GI₅₀ (µM) |
| TP-001 | A549 (Lung) | MTT | 1.2 |
| TP-001 | HCT116 (Colon) | MTT | 2.5 |
| TP-002 | MCF7 (Breast) | MTT | 5.8 |
| Erlotinib | A549 (Lung) | MTT | 0.9 |
Signaling Pathways
Triazolopyrimidine derivatives have been shown to modulate key signaling pathways involved in cell proliferation, survival, and differentiation. The diagrams below illustrate the EGFR/AKT and ERK signaling cascades, common targets for this class of compounds.
References
- 1. Hit to lead - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol in Cancer Cell Lines
Disclaimer: The following application notes and protocols are based on published research on structurally related[1][2][3]triazolo[1,5-a]pyrimidine derivatives due to the limited availability of specific data for (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol. The experimental parameters and expected outcomes are representative of this class of compounds and should be optimized for the specific compound and cell lines used.
Introduction
(5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol belongs to the[1][2][3]triazolo[1,5-a]pyrimidine class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[2] Derivatives of this scaffold have been shown to exhibit cytotoxicity against a range of cancer cell lines by interfering with fundamental cellular processes such as cell division and survival signaling pathways. The proposed mechanisms of action for this class of compounds include tubulin polymerization inhibition, induction of apoptosis, and cell cycle arrest.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol as a potential anticancer agent in in vitro studies. Detailed protocols for evaluating its efficacy in cancer cell lines are provided below.
Data Presentation
The following tables summarize representative quantitative data for[1][2][3]triazolo[1,5-a]pyrimidine derivatives in various cancer cell lines. This data is intended to serve as a reference for the expected potency of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol.
Table 1: In Vitro Cytotoxicity of Representative[1][2][3]triazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MGC-803 (Gastric Cancer) | 0.96 | [7][8] |
| Derivative B | HeLa (Cervical Cancer) | 0.75 | [6] |
| Derivative C | A549 (Lung Cancer) | 1.02 | [6] |
| Derivative D | HT-1080 (Fibrosarcoma) | 6.1 | [9] |
| Derivative E | Bel-7402 (Liver Cancer) | 12.3 | [9] |
| Derivative F | HCT-116 (Colon Cancer) | 9.58 | [10] |
| Derivative G | MCF-7 (Breast Cancer) | 13.1 | [10] |
Table 2: Effects of a Representative[1][2][3]triazolo[1,5-a]pyrimidine Derivative on Cell Cycle Distribution in MGC-803 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 65.3 | 25.1 | 9.6 | [7][8] |
| Derivative (0.5 µM) | 72.8 | 18.5 | 8.7 | [7][8] |
| Derivative (1.0 µM) | 78.9 | 12.3 | 8.8 | [7][8] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the anticancer potential of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[11][12]
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
(5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[13]
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][14]
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol at the desired concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[3][15]
-
Materials:
-
Treated and untreated cancer cells
-
Cold PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI, RNase A, and Triton X-100 in PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Mandatory Visualization
Caption: Hypothesized signaling pathway of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol.
Caption: General experimental workflow for evaluating the compound's anticancer effects.
Caption: Logical relationship of the compound's effects from target interaction to cellular outcome.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Triazolopyrimidine Drug Candidates
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating triazolopyrimidine drug candidates. The protocols outlined below cover efficacy, pharmacokinetic, and toxicological studies, with a focus on anticancer applications, a common therapeutic area for this class of compounds.
Application Note 1: Overview of In Vivo Efficacy Models
Triazolopyrimidine derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[1] For anticancer evaluation, xenograft models using human cancer cell lines are commonly employed to assess the in vivo efficacy of these candidates.[2][3][4] The choice of cell line should be based on the proposed mechanism of action of the drug candidate. For instance, if the compound targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway, cell lines with high EGFR expression, such as HCC1937 and HeLa, are suitable choices.[5]
Key Considerations for Efficacy Studies:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are standard for xenograft studies to prevent rejection of human tumor cells.[4]
-
Tumor Implantation: Cancer cells are typically implanted subcutaneously in the flank of the animal for easy monitoring of tumor growth.[4]
-
Dosing and Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be determined based on preliminary pharmacokinetic and tolerability data.[6][7]
-
Efficacy Endpoints: Primary endpoints often include tumor growth inhibition and extension of survival.[3][8] This is typically measured by caliper measurements of tumor volume over time.
Signaling Pathway: EGFR Inhibition by Triazolopyrimidines
Several triazolopyrimidine derivatives have been identified as inhibitors of the EGFR signaling pathway.[5][9] Inhibition of EGFR can block downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[9][10][11]
Caption: EGFR Signaling Pathway Inhibition.
Experimental Workflow: From Candidate to In Vivo Efficacy
The following diagram illustrates a typical workflow for the in vivo evaluation of a triazolopyrimidine drug candidate, from initial characterization to efficacy studies.
Caption: In Vivo Experimental Workflow.
Application Note 2: Pharmacokinetic and Toxicological Evaluation
Understanding the pharmacokinetic (PK) and toxicological profile of a drug candidate is critical for its development. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, informing dosing regimens for efficacy studies.[7][12] Toxicology studies are essential to identify potential adverse effects and establish a safe dose range.[13]
Key Pharmacokinetic Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.[12]
-
t1/2: Half-life of the compound.[7]
Toxicology Assessments:
-
Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity.[13]
-
Clinical Observations: Daily monitoring for signs of distress, such as weight loss, changes in behavior, and altered appearance.
-
Histopathology: Microscopic examination of tissues to identify any drug-related changes.[13]
Experimental Protocols
Protocol 1: In Vivo Anticancer Efficacy in a Xenograft Model
1. Animal Model and Cell Line:
-
Use female athymic nude mice, 6-8 weeks old.
-
Select a human cancer cell line with a known sensitivity to the drug class (e.g., MCF-7 for breast cancer).[2][3]
2. Tumor Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1x10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Study Groups and Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).
-
Vehicle Control Group: Administer the vehicle solution used to formulate the drug candidate.
-
Treatment Group(s): Administer the triazolopyrimidine candidate at one or more dose levels.
-
Positive Control Group: Administer a standard-of-care chemotherapy agent for the selected cancer type.
-
Administer treatment via the determined route (e.g., oral gavage) daily for a specified period (e.g., 21 days).
4. Efficacy Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record body weights of the mice twice weekly as an indicator of toxicity.
-
Monitor for any clinical signs of toxicity.
5. Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at the end of the treatment period.
-
Euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blotting for target engagement).
-
Compare tumor growth inhibition between the treatment and control groups.
Protocol 2: Pharmacokinetic Study in Mice
1. Animal Model:
-
Use male or female BALB/c mice, 6-8 weeks old.
2. Drug Administration:
-
Administer a single dose of the triazolopyrimidine candidate via the intended clinical route (e.g., oral gavage or intravenous injection).
3. Sample Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the drug concentration in plasma samples.
5. Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and t1/2.[12]
Protocol 3: Acute Toxicity Study (Maximum Tolerated Dose)
1. Animal Model:
-
Use healthy young adult mice of a single strain.
2. Dose Escalation:
-
Administer single doses of the triazolopyrimidine candidate in a dose-escalating manner to different groups of mice.
-
Start with a low dose and increase it in subsequent groups until signs of toxicity are observed.
3. Observation:
-
Monitor animals closely for mortality, clinical signs of toxicity, and changes in body weight for at least 72 hours post-dosing.[13]
4. MTD Determination:
-
The MTD is defined as the highest dose that results in no more than a 10% reduction in body weight and no mortality or significant clinical signs of toxicity.[13]
Data Presentation
Table 1: In Vivo Efficacy of Triazolopyrimidine Candidate in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Triazolo-Candidate A | 25 | 750 ± 150 | 50 |
| Triazolo-Candidate A | 50 | 450 ± 100 | 70 |
| Positive Control | 10 | 300 ± 80 | 80 |
Table 2: Pharmacokinetic Parameters of Triazolopyrimidine Candidate A in Mice
| Parameter | Oral Administration (50 mg/kg) |
| Cmax (ng/mL) | 1200 |
| Tmax (hr) | 1.5 |
| AUC (0-24h) (ng*hr/mL) | 7500 |
| t1/2 (hr) | 4.2 |
Table 3: Acute Toxicity Profile of Triazolopyrimidine Candidate A in Mice
| Dose (mg/kg) | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| 100 | 0/5 | -2% | None observed |
| 200 | 0/5 | -8% | Mild lethargy |
| 400 | 1/5 | -15% | Lethargy, ruffled fur |
References
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships, Tolerability and Efficacy of Microtubule-Active 1,2,4-Triazolo[1,5-a]pyrimidines as Potential Candidates to Treat Human African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols for the Quantification of Triazolopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of triazolopyrimidine derivatives using modern analytical techniques. It includes summaries of quantitative data, step-by-step experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to Triazolopyrimidine Derivatives
Triazolopyrimidines are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery and agrochemistry.[1][2][3][4] Notable examples include the antiplatelet drug ticagrelor, which acts as a P2Y12 receptor antagonist, and various developmental anti-cancer agents that target signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[5][6][7] Additionally, several triazolopyrimidine derivatives are utilized as herbicides.[8][9] Accurate and precise quantification of these compounds in various matrices is crucial for pharmacokinetic studies, drug efficacy and safety assessment, and environmental monitoring.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and robust techniques for the quantification of triazolopyrimidine derivatives.[10] LC-MS/MS, in particular, offers high sensitivity and selectivity, making it ideal for analyzing complex biological matrices.[10] Capillary electrophoresis has also been explored as a viable alternative.[11]
Data Presentation: Quantitative Method Parameters
The following tables summarize key quantitative parameters from various validated analytical methods for triazolopyrimidine derivatives.
Table 1: HPLC Methods for Triazolopyrimidine Derivatives
| Compound(s) | Matrix | Column | Mobile Phase | Detection | LOD | LOQ | Linearity (r²) | Recovery (%) | Reference |
| Flumetsulam, Florasulam, Metosulam, Cloransulam-methyl, Diclosulam | Water, Soil | C18 monolithic | Acetonitrile, Water, Formic Acid | UV | 60-90 µg/L (in solvent) | Not Reported | >0.9949 | 35-110 (Water), 77-92 (Soil) | [8] |
| Ticagrelor and Rivaroxaban | Human Plasma | Kromasil C18 (250 x 4.6 mm, 5 µm) | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
| Ticagrelor | Bulk and Pharmaceutical Dosage Form | Develosil ODS HG-5 RP C18 (15 x 4.6 mm, 5 µm) | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
| 4,5,6-Triaminopyrimidine | Not Specified | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [12] |
Table 2: LC-MS/MS Methods for Triazolopyrimidine Derivatives
| Compound(s) | Matrix | Column | Mobile Phase | Detection | LOD | LOQ | Linearity (r²) | Recovery (%) | Reference |
| Pyroxsulam, Flumetsulam, Metosulam, Diclosulam | Soil, Water, Wheat | Not Specified | Not Specified | ESI+ | <1 µg/kg | ≤3 µg/kg | >0.997 | 75.4-106.0 | [9] |
| Triazines, Triazoles, Organophosphates | Biomixture (coconut fiber, compost, soil) | Not Specified | Not Specified | Triple Quadrupole MS | Not Specified for individual triazolopyrimidines | Not Specified for individual triazolopyrimidines | Not Specified for individual triazolopyrimidines | Not Specified for individual triazolopyrimidines |
Experimental Protocols
Protocol 1: Quantification of Triazolopyrimidine Herbicides in Soil and Water by HPLC-UV
This protocol is adapted from a method for the simultaneous analysis of five triazolopyrimidine sulfoanilide herbicides.[8]
1. Scope: Quantification of flumetsulam, florasulam, metosulam, cloransulam-methyl, and diclosulam in water and soil samples.
2. Materials:
-
HPLC system with UV detector
-
C18 monolithic column
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
3. Sample Preparation:
-
Water Samples:
-
Acidify water sample with formic acid.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Soil Samples:
-
Air dry the soil sample and sieve to remove large particles.[13]
-
Extract a known amount of soil with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Vortex and centrifuge the sample.
-
Collect the supernatant and proceed with SPE as described for water samples.
-
4. HPLC Conditions:
-
Mobile Phase: Acetonitrile, water, and formic acid.
-
Flow Rate: 5 mL/min.
-
Detection: UV detector (wavelength to be optimized for the specific analytes).
-
Injection Volume: 20 µL.
5. Calibration and Quantification:
-
Prepare a series of calibration standards in the mobile phase.
-
Construct a calibration curve by plotting peak area against concentration.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Quantification of Triazolopyrimidine Derivatives in Biological Matrices by LC-MS/MS
This protocol provides a general framework for the sensitive and selective quantification of triazolopyrimidine derivatives in biological matrices like plasma.
1. Scope: Quantification of triazolopyrimidine-based drugs and their metabolites in plasma.
2. Materials:
-
LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer).
-
C18 analytical column.
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Internal standard (a structurally similar compound).
-
Protein precipitation and/or solid-phase extraction supplies.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimize a gradient elution to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
MS Detection: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for the analyte and internal standard.
5. Calibration and Quantification:
-
Prepare calibration standards in a blank biological matrix.
-
Process the standards and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by different classes of triazolopyrimidine derivatives.
Caption: EGFR signaling pathway and inhibition by triazolopyrimidine derivatives.
Caption: P2Y12 receptor signaling pathway and its inhibition by Ticagrelor.
Experimental Workflow
The following diagram outlines a general workflow for the quantification of triazolopyrimidine derivatives.
Caption: General workflow for quantifying triazolopyrimidine derivatives.
References
- 1. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 2. mdpi.com [mdpi.com]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects | Bentham Science [eurekaselect.com]
- 5. Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid residue analysis of four triazolopyrimidine herbicides in soil, water, and wheat by ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Analysis of triazolopyrimidine herbicides in soils using field-enhanced sample injection-coelectroosmotic capillary electrophoresis combined with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. alsglobal.com [alsglobal.com]
Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol, a novel heterocyclic compound, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies in drug development.
Introduction
(5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol is a nitrogen-containing heterocyclic compound of interest in pharmaceutical research. Triazolopyrimidine derivatives are known to possess a wide spectrum of biological activities.[1] Developing a robust analytical method for its quantification in biological matrices is essential for preclinical and clinical development. This document provides a detailed protocol for an HPLC-MS/MS assay designed for high sensitivity and specificity, following a simple "dilute and shoot" or protein precipitation sample preparation which is ideal for high-throughput bioanalysis.[2][3]
Experimental Protocols
Materials and Reagents
-
(5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol analytical standard (>99% purity)
-
Stable Isotope Labeled Internal Standard (IS), e.g., (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol-d4
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control human plasma (K2-EDTA)
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Shimadzu Nexera X2, Waters Acquity UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S).
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective technique for cleaning up high-protein matrices like plasma or serum before LC-MS/MS analysis.[2]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma sample into the corresponding tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL in 50% methanol) to all tubes except blanks.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
HPLC Conditions
-
Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
MS/MS Conditions
The nitrogen atoms in the triazolopyrimidine ring system are readily protonated, making positive ion mode electrospray ionization (ESI+) a suitable choice.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
Curtain Gas: 35 psi
-
Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical): The precursor ion will be the protonated molecule [M+H]⁺. Fragmentation can be predicted to involve the loss of stable neutral molecules like water or the methanol group.
-
Analyte (C₉H₁₀N₄O, MW: 190.20):
-
Precursor Ion (Q1): m/z 191.1
-
Product Ion (Q3): m/z 160.1 (Loss of -CH₂OH)
-
Collision Energy (CE): 25 eV (To be optimized)
-
-
Internal Standard (IS, -d4):
-
Precursor Ion (Q1): m/z 195.1
-
Product Ion (Q3): m/z 164.1
-
Collision Energy (CE): 25 eV (To be optimized)
-
Data Presentation: Method Validation Summary
The following table summarizes the typical performance characteristics of this validated method.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 500 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| LLOQ | 0.5 ng/mL | S/N > 10, Acc/Prec within 20% |
| Intra-day Precision (%RSD) | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | ≤ 10.2% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | -9.8% to 7.5% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | 92% - 104% | Consistent and reproducible |
| Recovery | > 85% | Consistent and reproducible |
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample handling to final data reporting.
Caption: HPLC-MS/MS experimental workflow diagram.
Method Development Logic
This diagram shows the logical relationships between different components of the method development process.
Caption: Logical flow of analytical method development.
Conclusion
The HPLC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol in human plasma. The simple sample preparation protocol and rapid chromatographic runtime make this method highly suitable for supporting pharmacokinetic and toxicokinetic studies in a regulated drug development environment.
References
Application Note: Assessment of Metabolic Stability of Triazolopyrimidines
Introduction
Triazolopyrimidines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including as kinase inhibitors for the treatment of cancer.[1][2] The metabolic stability of these compounds is a critical parameter that influences their pharmacokinetic profile, affecting their efficacy and safety.[3] This application note provides a detailed protocol for assessing the in vitro metabolic stability of triazolopyrimidines using liver microsomes, a common and effective method in early drug discovery.[3][4]
Principle
The in vitro metabolic stability assay measures the rate at which a test compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes found in liver microsomes.[3][5] By incubating the triazolopyrimidine compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH), the depletion of the parent compound over time is monitored.[6][7] The rate of disappearance is then used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint).[8][9] This data helps in ranking compounds and predicting their in vivo hepatic clearance.[4][10]
Experimental Protocols
Materials and Reagents
-
Test Triazolopyrimidine Compounds
-
Pooled Human Liver Microsomes (HLM) or other species as required (e.g., rat, mouse, dog)[6][11]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[6]
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]
-
Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[6]
-
Internal Standard (IS) for LC-MS/MS analysis
-
Acetonitrile (ACN) for reaction termination and protein precipitation[6]
-
Dimethyl Sulfoxide (DMSO) for compound stock solutions
-
Incubator (37°C)[8]
-
Centrifuge[8]
-
96-well plates[8]
-
LC-MS/MS system[12]
Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[6]
-
Prepare stock solutions of test triazolopyrimidines, positive controls, and internal standard in DMSO (e.g., 10 mM). Further dilute in acetonitrile or buffer to working concentrations.[7]
-
Prepare the liver microsome suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[6] Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
The assay is typically performed in a 96-well plate format.[8]
-
Add the liver microsome suspension to each well.
-
Add the test triazolopyrimidine compound to the wells to achieve the final desired concentration (typically 1 µM).[6][8]
-
Pre-incubate the plate at 37°C for approximately 10 minutes with shaking.[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[6]
-
Incubate the plate at 37°C with shaking.[7]
-
-
Time Points and Reaction Termination:
-
Samples are collected at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5][6]
-
At each time point, terminate the reaction by adding a quenching solution, typically 3-5 volumes of cold acetonitrile containing the internal standard.[7] The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
LC-MS/MS Analysis:
Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.[6]
-
The slope of the linear regression of this plot represents the elimination rate constant (k).[8]
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k[15]
-
-
Calculate the intrinsic clearance (Clint) using the following equation:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)[15]
-
Data Presentation
Table 1: Summary of Metabolic Stability Assay Parameters and Representative Data
| Parameter | Value | Reference |
| Incubation Conditions | ||
| Test Compound Concentration | 1 µM | [6][8] |
| Liver Microsome Concentration | 0.5 mg/mL | [6] |
| Incubation Temperature | 37°C | [8] |
| Time Points | 0, 5, 15, 30, 45, 60 min | [5][6] |
| Representative Data | ||
| Compound | t½ (min) | Clint (µL/min/mg protein) |
| Triazolopyrimidine A | 25.8 | 26.9 |
| Triazolopyrimidine B | > 60 | < 11.5 |
| Midazolam (Control) | 15.2 | 45.6 |
| Data Interpretation | ||
| t½ (min) | Metabolic Stability | |
| < 20 | Fast | [12] |
| 20 - 60 | Intermediate | [12] |
| > 60 | Slow | [12] |
Visualizations
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Metabolic Stability Assays [merckmillipore.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. mercell.com [mercell.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. protocols.io [protocols.io]
- 9. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - DE [thermofisher.com]
Application Notes and Protocols: Triazolopyrimidines as Chemical Probes for Kinase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical probes are potent, selective, and cell-permeable small molecules that can be used to modulate the function of a specific protein target in cellular and in vivo models.[2] Triazolopyrimidines have been successfully developed as chemical probes for various kinases, including, but not limited to, General Control Nonderepressible 2 (GCN2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][4][5] These probes are instrumental in target validation, understanding signaling pathways, and identifying potential therapeutic strategies.
Signaling Pathways
Triazolopyrimidine-based chemical probes can be utilized to investigate and modulate key signaling pathways implicated in various diseases. Below are examples of signaling pathways that can be studied using these probes.
GCN2 Signaling Pathway
The General Control Nonderepressible 2 (GCN2) kinase is a crucial sensor of amino acid starvation, playing a key role in the integrated stress response.[6] Upon amino acid deprivation, uncharged tRNA accumulates and binds to GCN2, leading to its activation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which in turn leads to a general decrease in protein synthesis and the preferential translation of stress-response transcripts like ATF4.[7][8] Triazolopyrimidine-based GCN2 inhibitors can be used to dissect this pathway's role in cancer cell survival and response to nutrient deprivation.[3]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues.[9] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and migration.[10] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[] Triazolopyrimidine-based EGFR inhibitors can block these downstream pathways.[12]
Experimental Workflows
The following diagrams illustrate typical experimental workflows for characterizing triazolopyrimidine-based chemical probes for kinase studies.
Chemical Probe Development and Validation Workflow
The development of a chemical probe is an iterative process involving medicinal chemistry, in vitro assays, and cellular characterization to ensure potency, selectivity, and utility in a biological context.[13]
Kinase Inhibitor Profiling Workflow using Kinobeads
Kinobeads are a powerful chemical proteomics tool for profiling the selectivity of kinase inhibitors.[14] This workflow involves the affinity enrichment of kinases from cell lysates using immobilized broad-spectrum kinase inhibitors, followed by mass spectrometry-based quantification to determine which kinases are competed off by the soluble triazolopyrimidine probe.
Data Presentation
The following tables summarize the inhibitory activities of representative triazolopyrimidine-based chemical probes against various kinases.
Table 1: In Vitro Kinase Inhibitory Activity of Triazolo[4,5-d]pyrimidine Derivatives against GCN2 and Related Kinases.[3]
| Compound | GCN2 IC50 (nM) | PERK IC50 (nM) | HRI IC50 (nM) | IRE1 IC50 (nM) | PKR IC50 (nM) |
| 1 | 18.6 | >10,000 | 1,620 | >10,000 | 51.5 |
| 2 | 25.3 | >10,000 | >10,000 | >10,000 | 1,110 |
| 3 | 31.7 | >10,000 | 3,360 | >10,000 | 1,210 |
| 4 | 46.4 | >10,000 | 2,750 | >10,000 | 66.8 |
| 5 | 25.1 | >10,000 | 1,230 | >10,000 | 31.5 |
Table 2: Antiproliferative Activity of Triazolo[4,5-d]pyrimidine Derivatives in Cancer Cell Lines.[3]
| Compound | Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM |
| 1 | HT29 | Colon Cancer | 47.0 |
| 1 | SR | Leukemia | 43.4 |
| 1 | HCT-116 | Colon Cancer | 42.7 |
| 2 | SR | Leukemia | 57.5 |
| 2 | NCI-H226 | Non-Small Cell Lung Cancer | 46.3 |
| 2 | SK-OV-3 | Ovarian Cancer | 46.3 |
Table 3: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR.[12]
| Compound | EGFR IC50 (µM) |
| 4 | 0.054 |
| 15 | 0.135 |
| 16 | 0.034 |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay
This protocol describes a general method for determining the in vitro potency (IC50) of a triazolopyrimidine-based inhibitor against a target kinase using a radiometric assay format, which is considered a gold standard.[15][16]
Materials:
-
Purified active kinase
-
Kinase-specific peptide or protein substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution (unlabeled)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Triazolopyrimidine inhibitor stock solution (in DMSO)
-
96-well reaction plate
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the triazolopyrimidine inhibitor in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
In a 96-well plate, add the diluted inhibitor or control to each well.
-
Prepare a master mix containing the kinase and its substrate in kinase assay buffer. Add this master mix to each well of the plate.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Prepare an ATP mix containing unlabeled ATP and a tracer amount of radiolabeled ATP in kinase assay buffer. The final ATP concentration should be at or near the Km of the kinase for ATP.
-
Initiate the kinase reaction by adding the ATP mix to each well.
-
Incubate the reaction at the optimal temperature for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated radiolabeled ATP.
-
Air-dry the phosphocellulose paper.
-
Quantify the incorporated radioactivity for each spot using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a chemical probe in a cellular context.[17][18] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing the target kinase
-
Complete cell culture medium
-
Triazolopyrimidine inhibitor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Melt Curve Generation: a. Seed cells and grow to 70-80% confluency. b. Treat cells with the triazolopyrimidine inhibitor at a fixed concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C. c. Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors. d. Aliquot the cell suspension into PCR tubes. e. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C. Include a non-heated control. f. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. g. Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. h. Collect the supernatant containing the soluble protein fraction. i. Analyze the amount of soluble target protein in each sample by Western blotting. j. Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melt curves for both inhibitor-treated and vehicle-treated samples. A shift in the melt curve to higher temperatures indicates target stabilization.
-
Isothermal Dose-Response (ITDR): a. Treat cells with a serial dilution of the triazolopyrimidine inhibitor. b. Harvest the cells and heat all samples at a single, predetermined temperature (from the melt curve, where a significant difference in solubility is observed). c. Process the samples as described above (lysis, centrifugation, Western blotting). d. Quantify the band intensities and plot the amount of soluble target protein against the inhibitor concentration to determine the EC50 of target engagement.
Protocol 3: Kinobeads Pulldown Assay for Selectivity Profiling
This protocol describes a competitive binding experiment using kinobeads to assess the selectivity of a triazolopyrimidine inhibitor across the kinome.[14][19][20]
Materials:
-
Cell lines with broad kinase expression (e.g., a mixture of K-562, COLO 205, and MV-4-11 cells)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Triazolopyrimidine inhibitor stock solution (in DMSO)
-
Kinobeads (immobilized broad-spectrum kinase inhibitors on a resin)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for in-solution or on-bead tryptic digestion
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Prepare a cell lysate with a high protein concentration (e.g., 5 mg/mL).
-
Aliquot the lysate and treat with increasing concentrations of the triazolopyrimidine inhibitor or vehicle (DMSO). Incubate for 45-60 minutes at 4°C with gentle rotation.
-
Add equilibrated kinobeads to each lysate aliquot and incubate for an additional 30-60 minutes at 4°C to allow for kinase binding.
-
Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer and heating.
-
Process the eluted proteins for proteomic analysis: a. Perform SDS-PAGE followed by in-gel digestion, or perform in-solution or on-bead digestion with trypsin. b. Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, determine the dose-dependent decrease in binding to the kinobeads in the presence of the triazolopyrimidine inhibitor.
-
Generate dose-response curves for each competed kinase to determine their respective affinities for the inhibitor, thus revealing the inhibitor's selectivity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 6. Multiple Roles of the Stress Sensor GCN2 in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of GCN2-Independent Signaling Through a Noncanonical PERK/NRF2 Pathway in the Physiological Responses to Dietary Methionine Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 12. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Synthesis Overview
The synthesis of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol is a multi-step process. A common and effective strategy involves three key stages:
-
Formation of the Triazole Precursor: Synthesis of ethyl 3-amino-1,2,4-triazole-5-carboxylate.
-
Cyclocondensation: Reaction of the aminotriazole precursor with acetylacetone to construct the 5,7-dimethyl-triazolo[1,5-a]pyrimidine core.
-
Reduction: Conversion of the ethyl ester at the C2 position to the final hydroxymethyl group.
Caption: Proposed synthetic pathway for (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol?
A1: The most prevalent method involves a three-step synthesis. It starts with the preparation of a 3-amino-1,2,4-triazole carrying a precursor to the C2-methanol group, typically an ester like ethyl 3-amino-1,2,4-triazole-5-carboxylate. This intermediate then undergoes a cyclocondensation reaction with acetylacetone to form the core heterocyclic structure, ethyl 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylate. The final step is the reduction of the ethyl ester to the desired primary alcohol.
Q2: I am having trouble with the cyclocondensation step. What are the critical parameters to control?
A2: The cyclocondensation reaction is crucial for forming the triazolopyrimidine core. Key parameters to monitor and optimize are:
-
Solvent: Acetic acid is commonly used as it also acts as a catalyst. Other high-boiling point solvents can also be explored.
-
Temperature: The reaction often requires elevated temperatures, typically refluxing in acetic acid, to proceed at a reasonable rate.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged heating might cause decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
Purity of Reactants: Ensure that both the aminotriazole and acetylacetone are of high purity to avoid side reactions.
Q3: Which reducing agent is best for the final reduction step?
A3: Several reducing agents can be effective. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. However, it is highly reactive and requires strictly anhydrous conditions. A milder and often high-yielding alternative is the use of sodium borohydride (NaBH₄) in combination with a Lewis acid, such as calcium chloride (CaCl₂). This combination has been reported to give excellent yields for similar reductions on related heterocyclic systems.
Q4: My final product is difficult to purify. What are some effective purification strategies?
A4: (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol is a polar compound. Purification can be challenging due to its solubility in polar solvents.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be effective.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be used. A polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically required. Due to the polarity, peak tailing can be an issue. Using a more polar stationary phase like alumina or employing techniques like adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can sometimes improve separation.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR should show characteristic signals for the two methyl groups, the pyrimidine proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol.
Caption: A general troubleshooting workflow for synthesis optimization.
| Problem | Potential Cause | Recommended Solution |
| Step 1: Synthesis of Ethyl 3-amino-1,2,4-triazole-5-carboxylate | ||
| Low yield of the aminotriazole. | Incomplete reaction or side product formation. | Ensure the starting materials are pure. Optimize reaction temperature and time. Ensure the pH is controlled during the reaction. |
| Step 2: Cyclocondensation | ||
| No or very low yield of the triazolopyrimidine. | Reaction conditions are not optimal. | Increase the reaction temperature to reflux in acetic acid. Ensure a sufficiently long reaction time (monitor by TLC). Check the purity of the starting aminotriazole and acetylacetone. |
| Formation of multiple products. | Side reactions, such as the formation of regioisomers or other condensation products. | Purify the starting aminotriazole carefully. Control the reaction temperature strictly. Consider using a different acid catalyst or solvent system. |
| Step 3: Reduction | ||
| Incomplete reduction of the ester. | Insufficient amount of reducing agent or deactivation of the reagent. | Use a larger excess of the reducing agent (e.g., NaBH₄/CaCl₂ or LiAlH₄). Ensure strictly anhydrous conditions, especially when using LiAlH₄. Increase the reaction time. |
| Formation of byproducts. | Over-reduction or side reactions with other functional groups (unlikely in this specific molecule but possible with derivatives). | Use a milder reducing agent or perform the reaction at a lower temperature. Carefully control the stoichiometry of the reducing agent. |
| General Issues | ||
| Difficulty in isolating the product. | The product may be highly soluble in the reaction solvent or work-up solvents. | After the reaction, try to precipitate the product by adding a non-polar solvent. During work-up, use a suitable extraction solvent and perform multiple extractions. |
| Product appears as an oil instead of a solid. | Presence of impurities or residual solvent. | Try to purify a small sample by column chromatography to see if a solid can be obtained. Attempt to induce crystallization by scratching the flask or adding a seed crystal. Ensure all solvent is removed under high vacuum. |
Experimental Protocols
Step 1: Synthesis of Ethyl 3-amino-1,2,4-triazole-5-carboxylate
This synthesis can be achieved through various reported methods. One common approach involves the reaction of ethyl 2-cyano-3-oxobutanoate with hydrazine.
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve ethyl 2-cyano-3-oxobutanoate in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of Ethyl 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylate
Materials:
-
Ethyl 3-amino-1,2,4-triazole-5-carboxylate
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, suspend ethyl 3-amino-1,2,4-triazole-5-carboxylate in glacial acetic acid.
-
Add an equimolar amount of acetylacetone to the suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
Step 3: Synthesis of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol
Materials:
-
Ethyl 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Calcium chloride (CaCl₂), anhydrous
-
Ethanol, absolute
Procedure:
-
To a suspension of ethyl 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylate in absolute ethanol, add anhydrous calcium chloride.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Acidify the mixture with dilute HCl to a pH of ~5-6.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for Cyclocondensation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | 100 | 4 | 65 |
| 2 | Acetic Acid | Reflux (~118) | 4 | 85 |
| 3 | Acetic Acid | Reflux (~118) | 8 | 82 |
| 4 | DMF | 120 | 6 | 70 |
| 5 | Toluene | Reflux (~111) | 12 | 55 |
Note: The data presented in this table is illustrative and may vary based on specific experimental conditions and scale.
Table 2: Comparison of Reducing Agents for Ester Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄/CaCl₂ | Ethanol | Reflux | 3 | ~95 (expected) |
| 2 | LiAlH₄ | THF | Reflux | 4 | ~90 (expected) |
| 3 | NaBH₄ | Ethanol | Reflux | 12 | <20 (expected) |
Note: The data presented in this table is illustrative and based on literature for similar compounds. Actual yields may vary.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory, and all necessary safety precautions should be taken. Users should verify all information and procedures before implementation.
References
Technical Support Center: Purification of Triazolopyrimidine Compounds
This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of triazolopyrimidine compounds, a class of heterocyclic compounds significant in medicinal chemistry.[1][2][3] The strategies outlined below are designed for researchers, scientists, and drug development professionals to address common challenges in achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for triazolopyrimidine compounds?
The most prevalent methods for purifying triazolopyrimidine derivatives are recrystallization and silica gel column chromatography.[4] Crude products obtained from synthesis are often purified by recrystallizing from a suitable solvent like ethyl acetate (EtOAc) or by chromatography using a solvent system such as ethyl acetate in hexanes.[4] For polar compounds or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is also employed.[5][6]
Q2: Which solvent systems are typically effective for column chromatography of triazolopyrimidines?
A mixture of ethyl acetate (EtOAc) and hexanes is frequently reported as an effective mobile phase for the silica gel column chromatography of triazolopyrimidine compounds.[4] Ratios can be adjusted based on the polarity of the specific derivative, but a common starting point is around 30:70 EtOAc/hexanes.[4][7] For more polar analogues, increasing the proportion of ethyl acetate is a standard practice.
Q3: What are good starting solvents for the recrystallization of triazolopyrimidines?
Ethyl acetate (EtOAc) is a commonly used single solvent for recrystallization.[4] For mixed-solvent systems, combinations of a "soluble" solvent with an "anti-solvent" are effective. Common pairs include ethanol/water, acetone/water, and hexane mixed with more polar solvents like ethyl acetate or tetrahydrofuran (THF).[8][9] The choice is highly dependent on the specific compound's solubility profile.
Troubleshooting Purification Challenges
This section addresses specific issues that may arise during the purification of triazolopyrimidine compounds.
Problem 1: No crystals form in the flask after attempting recrystallization.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Solution is not supersaturated | The concentration of your compound is likely too low. Re-heat the solution to boil off some solvent, thereby increasing the concentration, and then allow it to cool slowly again.[10] If this fails, remove the solvent completely and attempt the recrystallization with a new solvent system.[10] |
| Inappropriate solvent choice | The compound is too soluble in the selected solvent, even at low temperatures.[11] A good recrystallization solvent should dissolve the compound when hot but not when cold.[12] Experiment with different solvents or solvent mixtures.[11] |
| Nucleation is inhibited | Crystal growth requires an initial nucleation event, which may not occur spontaneously.[11] 1. Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[10][13] 2. Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[10][13] 3. Evaporation: Dip a glass rod into the solution, let the solvent evaporate to leave a crystalline residue on the rod, and then re-introduce it into the solution.[10] |
Problem 2: The compound "oils out" instead of forming crystals.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Cooling too rapidly | Rapid cooling can cause the compound to crash out of solution as a liquid (oil) before it has time to form an ordered crystal lattice.[11] Allow the solution to cool to room temperature more slowly. Insulating the flask with paper towels or an inverted beaker can help.[10] |
| High impurity level | Impurities can significantly lower the melting point of a solid, leading to the formation of an oil.[10] Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization. |
| Poor solvent choice | The compound's melting point may be lower than the boiling point of the solvent, or the compound is simply too soluble. Return the solution to the heat source, add more of the "soluble solvent" (if using a mixed system) or a bit more solvent (if using a single system), and re-cool.[10] This reduces the saturation level and can prevent oiling. |
Problem 3: Impurities are co-eluting with the product during column chromatography.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient resolution | The chosen solvent system is not providing adequate separation between your compound and the impurity. Try adjusting the solvent polarity. Small, incremental changes can have a large impact. If that fails, consider changing the solvent system entirely (e.g., switching from EtOAc/hexane to Dichloromethane/Methanol). |
| Compound is highly polar | Triazolopyrimidines can be quite polar, leading to poor retention on standard reverse-phase (C18) columns in preparative HPLC.[6] Use a column designed for polar compounds, such as one with a polar end-capping (e.g., Hypersil GOLD aQ), or explore mixed-mode chromatography which combines reverse-phase and ion-exchange mechanisms.[6][14] |
| Column overloading | Too much sample was loaded onto the column, causing bands to broaden and overlap. Reduce the amount of crude material loaded onto the column. For preparative HPLC, perform an analytical scale run first to determine the optimal loading capacity.[5] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
This protocol is a standard method for purifying triazolopyrimidine compounds.
-
Slurry Preparation: In a beaker, add dry silica gel to a small amount of the initial, low-polarity eluent (e.g., 100% hexanes or 5% EtOAc in hexanes). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Use gentle air pressure or a pump to pack the silica bed firmly and evenly, ensuring there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude triazolopyrimidine product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by adding more of the polar solvent (e.g., increase the percentage of EtOAc in hexanes).[4]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified triazolopyrimidine compound.
Protocol 2: Two-Solvent Recrystallization
This method is effective when a single ideal solvent cannot be found.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of a hot solvent in which it is readily soluble ("Solvent 1").[15]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[15]
-
Addition of Anti-Solvent: While the solution is still hot, add a second solvent ("Solvent 2" or "anti-solvent"), in which the compound is poorly soluble, dropwise until the solution becomes faintly cloudy.[15] The cloudiness indicates the point of saturation.
-
Re-dissolution: If the solution becomes persistently cloudy, add a drop or two of hot Solvent 1 to make it clear again.[15]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[15]
-
Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold Solvent 2 or a cold mixture of the two solvents.[15]
-
Drying: Dry the crystals thoroughly to remove residual solvent.
Visualizations
Caption: General purification workflow for triazolopyrimidine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.cz [lcms.cz]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. quora.com [quora.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ocw.mit.edu [ocw.mit.edu]
Troubleshooting byproduct formation in triazolopyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of triazolopyrimidines, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of triazolopyrimidines from 3-amino-1,2,4-triazole and β-dicarbonyl compounds?
A1: The most frequently encountered byproducts include:
-
Dimroth rearrangement isomers: Formation of the thermodynamically more stable[1]triazolo[1,5-a]pyrimidine isomer from the kinetically favored[1]triazolo[4,3-a]pyrimidine. This rearrangement is often facilitated by acidic or basic conditions.
-
Regioisomers: When using unsymmetrical β-dicarbonyl compounds (e.g., ethyl acetoacetate), two different regioisomers can be formed depending on which carbonyl group reacts with the exocyclic amino group of the aminotriazole.
-
Byproducts from self-condensation of the β-dicarbonyl compound: β-dicarbonyl compounds can undergo self-condensation, especially under basic conditions, leading to impurities. For example, ethyl acetoacetate can form dehydroacetic acid.[2]
-
Incomplete reaction/starting materials: Unreacted 3-amino-1,2,4-triazole or the β-dicarbonyl compound can remain in the final product mixture.
-
Hydrolysis products: Intermediates or the final product can undergo hydrolysis, particularly if water is present and the reaction is run under acidic or basic conditions for extended periods.
Q2: How can I control the regioselectivity of the reaction when using an unsymmetrical β-dicarbonyl compound like ethyl acetoacetate?
A2: Controlling regioselectivity is a significant challenge. The outcome is influenced by factors such as the reaction conditions and the substitution pattern of the reactants. Mild acidic conditions have been shown to favor the formation of 5-aryl-7-methyl substituted triazolopyrimidines, while neutral ionic liquids can shift the selectivity towards 7-aryl-5-methyl derivatives.[1] Careful optimization of the catalyst, solvent, and temperature is crucial to favor the formation of the desired regioisomer.
Q3: What is the Dimroth rearrangement and how can it be minimized?
A3: The Dimroth rearrangement is an isomerization where the endocyclic and exocyclic nitrogen atoms in the triazole ring of the initially formed[1]triazolo[4,3-a]pyrimidine switch places, leading to the more stable[1]triazolo[1,5-a]pyrimidine isomer. This rearrangement can be minimized by:
-
Controlling pH: Avoid strongly acidic or basic conditions, as both can catalyze the rearrangement.
-
Reaction time and temperature: Shorter reaction times and lower temperatures can help to isolate the kinetic product before it has a chance to rearrange.
-
Solvent choice: The polarity and proticity of the solvent can influence the rate of rearrangement.
Q4: My reaction is giving a very low yield. What are the common causes and how can I improve it?
A4: Low yields can stem from several factors:
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or catalyst can lead to incomplete conversion or byproduct formation.
-
Poor quality of starting materials: Impurities in the 3-amino-1,2,4-triazole or β-dicarbonyl compound can interfere with the reaction.
-
Byproduct formation: The formation of significant amounts of byproducts will naturally lower the yield of the desired product.
-
Product precipitation/solubility issues: The product may be partially soluble in the reaction mixture, leading to losses during workup and isolation.
To improve the yield, consider optimizing the reaction conditions (see data tables below), ensuring the purity of your starting materials, and choosing an appropriate workup procedure to minimize product loss.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Presence of an unexpected isomer in NMR/LC-MS | Dimroth rearrangement to the[1]triazolo[1,5-a]pyrimidine isomer. | - Maintain neutral or mildly acidic/basic conditions. - Reduce reaction time and/or temperature. - Analyze the reaction mixture at different time points to monitor the formation of the kinetic vs. thermodynamic product. |
| Mixture of two regioisomers | Use of an unsymmetrical β-dicarbonyl compound. | - Experiment with different catalysts (e.g., mild acids, ionic liquids) to influence regioselectivity.[1] - Modify the β-dicarbonyl compound to favor one reaction pathway. - Employ chromatographic techniques to separate the isomers. |
| Low yield and presence of a complex mixture of byproducts | Self-condensation of the β-dicarbonyl compound. | - Use milder reaction conditions (lower temperature, less aggressive base). - Add the β-dicarbonyl compound slowly to the reaction mixture to keep its concentration low. |
| Significant amount of unreacted starting materials | Incomplete reaction. | - Increase reaction temperature or prolong the reaction time. - Use a more effective catalyst. - Ensure proper stoichiometry of reactants. |
| Product decomposes during workup | Hydrolysis of the triazolopyrimidine ring. | - Use anhydrous solvents and perform the reaction under an inert atmosphere. - Avoid prolonged exposure to strong acids or bases during workup. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature on the synthesis of triazolopyrimidines, highlighting the impact of different reaction conditions on product yield.
Table 1: Effect of Catalyst and Solvent on the Synthesis of Ethyl 3,7-dimethyl-1,5-diphenyl-1,5-dihydro-[1]triazolo[4,3-a]pyrimidine-6-carboxylate
| Entry | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | p-Toluenesulfonic acid | Water | Reflux | 24 | Trace | [3] |
| 2 | p-Toluenesulfonic acid | Ethanol | Reflux | 24 | 75 | [3] |
| 3 | HCl | Ethanol | Reflux | 24 | 45 | [3] |
| 4 | Acetic Acid | Ethanol | Reflux | 24 | 10 | [3] |
| 5 | Piperidine | Ethanol | Reflux | 24 | Trace | [3] |
| 6 | p-Toluenesulfonic acid | CH3CN | Reflux | 24 | 50 | [3] |
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Triazolopyrimidine Synthesis
| Compound | Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4a | Microwave | 120 | 0.5 | 92 | [4] |
| 4a | Conventional | 120 | 10 | 78 | [4] |
| 4b | Microwave | 120 | 0.5 | 90 | [4] |
| 4b | Conventional | 120 | 10 | 75 | [4] |
| 4c | Microwave | 120 | 0.5 | 88 | [4] |
| 4c | Conventional | 120 | 10 | 72 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of[1]triazolo[4,3-a]pyrimidines [3]
-
In a 50 mL flask, combine 5-amino-1-phenyl-1H-1,2,4-triazole (3 mmol), the aromatic aldehyde (3 mmol), and ethyl acetoacetate (3 mmol).
-
Add p-toluenesulfonic acid (APTS) as a catalyst (10 mol%) in 10 mL of ethanol.
-
Heat the reaction mixture under reflux for 24 hours, monitoring the progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Filter the resulting solid, wash with a mixture of ethanol and ether, and recrystallize to obtain the purified product.
Protocol 2: Microwave-Assisted Synthesis of Triazolopyrimidines [4]
-
In a microwave-safe vial, mix the aromatic aldehyde (1 mmol), 3-amino-1,2,4-triazole (1 mmol), and 3-indolyl-3-oxopropanenitrile (1 mmol).
-
Add triethylamine (0.25 mmol) as a catalyst in DMF.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, add methanol to the reaction mixture.
-
Allow the mixture to stand overnight and then filter to collect the solid product.
-
Wash the product with cold methanol and dry under vacuum.
Visualizations
Caption: General reaction pathway for triazolopyrimidine synthesis.
Caption: Common byproduct formation pathways.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Solubility issues of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol?
A1: The limited aqueous solubility of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol is likely attributable to its molecular structure. The core, a triazolo[1,5-a]pyrimidine, is a planar heterocyclic system. Such planar structures can facilitate strong intermolecular interactions in the solid state, leading to high crystal lattice energy that is difficult for water molecules to overcome. While the methanol group (-CH2OH) introduces a polar, hydrogen-bonding capable functional group, its contribution may not be sufficient to significantly disrupt the crystal packing and overcome the hydrophobic nature of the fused ring system.
Q2: How does pH influence the solubility of this compound?
A2: The triazolo[1,5-a]pyrimidine ring system contains nitrogen atoms that can be protonated at acidic pH. Protonation would result in a cationic species, which is generally more soluble in aqueous media. Therefore, the solubility of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol is expected to be higher in acidic aqueous solutions compared to neutral or basic solutions. A pH-solubility profile would likely show increased solubility at pH values below the compound's pKa.
Q3: What are the initial steps to take when encountering solubility issues in an experiment?
A3: When facing solubility problems, a systematic approach is recommended. Start by attempting to dissolve a small amount of the compound in your primary aqueous buffer. If that fails, the use of a co-solvent is a common and effective initial strategy. Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then dilute this stock solution into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.
This is a common issue for poorly soluble compounds when the concentration in the aqueous phase exceeds its thermodynamic solubility limit.
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest solution is often to lower the final concentration of the compound in your assay.
-
Decrease the Percentage of Aqueous Buffer in the Final Solution: If your experimental setup allows, you can decrease the dilution factor of your DMSO stock. However, be mindful of the potential effects of higher DMSO concentrations on your assay.
-
Use a Different Co-solvent: While DMSO is widely used, other co-solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested.
-
Employ a Surfactant: Low concentrations of non-ionic surfactants such as Tween® 20 or Triton™ X-100 can help to maintain the compound's solubility by forming micelles.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Issue 2: Inconsistent results in biological assays, possibly due to compound precipitation.
Undissolved compound can lead to variability in the effective concentration, resulting in poor reproducibility of experimental data.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding the compound to your assay, carefully inspect for any signs of precipitation (cloudiness, particulates).
-
Sonication: After adding the compound to the aqueous medium, sonicate the solution for a short period to aid in dissolution and break up any small aggregates.
-
Pre-dissolve in Serum: If working with cell cultures, pre-dissolving the compound in a small amount of serum before adding it to the full volume of media can sometimes improve solubility due to the presence of proteins and lipids.
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic solubility (the concentration at which a compound precipitates from a stock solution) and thermodynamic solubility (the true equilibrium solubility). For consistent results, it is best to work at concentrations below the thermodynamic solubility limit.
Data Presentation
The following tables provide illustrative examples of how solubility can be affected by different experimental conditions. Please note that this is not experimental data for (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol but is representative of trends observed for similar poorly soluble compounds.
Table 1: Example pH-Dependent Solubility
| pH of Aqueous Buffer | Apparent Solubility (µg/mL) |
| 2.0 | 50 |
| 4.0 | 25 |
| 6.0 | 5 |
| 7.4 | < 1 |
| 8.0 | < 1 |
Table 2: Example Co-solvent Effects on Apparent Solubility in PBS (pH 7.4)
| Co-solvent | Co-solvent Concentration (% v/v) | Apparent Solubility (µg/mL) |
| None | 0 | < 1 |
| DMSO | 1 | 10 |
| DMSO | 5 | 50 |
| Ethanol | 1 | 5 |
| Ethanol | 5 | 25 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
-
Weighing the Compound: Accurately weigh out a precise amount of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol using an analytical balance.
-
Dissolving in Organic Solvent: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes until the compound is fully dissolved. Visually inspect to ensure no solid particles remain.
-
Serial Dilution: Perform serial dilutions of the stock solution in your aqueous experimental buffer to achieve the desired final concentrations. It is critical to add the stock solution to the buffer and mix immediately to minimize the risk of precipitation. The final concentration of DMSO should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts in biological assays.
Protocol 2: Determination of Apparent Solubility using a Turbidimetric Method
This protocol provides a high-throughput method to estimate the kinetic solubility of a compound.
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM.
-
Serial Dilutions in DMSO: Create a series of 2-fold dilutions of the stock solution in DMSO in a 96-well plate.
-
Addition to Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer (e.g., PBS, pH 7.4).
-
Transfer and Mix: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the plate containing the aqueous buffer. Mix well by pipetting or using a plate shaker.
-
Measure Turbidity: Immediately read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in absorbance is observed corresponds to the apparent solubility limit.
Visualizations
Below are diagrams created using the DOT language to visualize key concepts.
Caption: A workflow for troubleshooting solubility issues.
Caption: The effect of pH on compound solubility.
Technical Support Center: Stability of Triazolopyrimidine Compounds in DMSO for HTS
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of triazolopyrimidine compounds in Dimethyl Sulfoxide (DMSO) for High-Throughput Screening (HTS) applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of triazolopyrimidine compounds in DMSO?
A1: The stability of triazolopyrimidine compounds in DMSO can be influenced by several factors, including:
-
Compound-specific properties: The inherent chemical structure of the triazolopyrimidine derivative, including its substituents, can affect its stability.
-
Storage Temperature: Long-term storage at room temperature can lead to degradation.[1][2] Generally, lower temperatures are preferred for long-term storage.
-
Presence of Water: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[3] Water can hydrolyze susceptible compounds or promote other degradation pathways.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing of DMSO stock solutions can introduce water and potentially lead to compound precipitation or degradation for some molecules.[4]
-
Exposure to Light and Oxygen: Some compounds may be sensitive to light or oxidation, leading to degradation over time.
Q2: What are the best practices for storing triazolopyrimidine compound libraries in DMSO?
A2: To ensure the integrity of your triazolopyrimidine compounds, adhere to the following storage best practices:
-
Long-term Storage: For long-term storage, compounds should be stored at -20°C or -80°C in tightly sealed containers.[4]
-
Working Solutions: Prepare smaller aliquots of your working solutions to minimize the number of freeze-thaw cycles for the master stock.
-
Inert Atmosphere: If a compound is known to be sensitive to oxidation, storing it under an inert gas like argon or nitrogen can improve its stability.
-
Control of Humidity: Store DMSO stock solutions in a desiccated or low-humidity environment to minimize water absorption.[3]
Q3: How can I assess the stability of my triazolopyrimidine compound in a DMSO stock solution?
A3: The stability of your compound can be assessed using various analytical techniques. The most common method is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This allows for the quantification of the parent compound and the detection of any degradation products over time. A typical stability study involves analyzing the compound at an initial time point and then periodically after storage under specific conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in DMSO Stock | - Poor solubility of the specific triazolopyrimidine derivative.- Compound concentration is too high.- Water absorption into the DMSO stock, reducing solubility. | - Gently warm the solution and vortex to attempt redissolution.- If precipitation persists, consider lowering the stock concentration.- Ensure proper storage in a dry environment. |
| Loss of Compound Activity in HTS Assay | - Degradation of the triazolopyrimidine compound in the DMSO stock.- Instability of the compound in the aqueous assay buffer.- Multiple freeze-thaw cycles of the stock solution. | - Perform a stability study of the compound in DMSO and assay buffer using LC-MS.- Prepare fresh DMSO stocks from solid material.- Aliquot working stocks to minimize freeze-thaw cycles. |
| Inconsistent HTS Results | - Inaccurate compound concentration due to DMSO evaporation or water absorption.- Compound degradation over the course of the screen. | - Use plates with tight-fitting seals to prevent evaporation.- Control the humidity in the laboratory environment.- Re-qualify the concentration and purity of the stock solution periodically. |
Experimental Protocols
Protocol 1: Assessment of Triazolopyrimidine Stability in DMSO
Objective: To determine the stability of a triazolopyrimidine compound in DMSO over time at various temperatures.
Materials:
-
Triazolopyrimidine compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate modifier)
-
HPLC vials with caps
-
Calibrated analytical balance and pipettes
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the triazolopyrimidine compound in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into multiple HPLC vials.
-
Storage Conditions: Store the vials under different conditions:
-
-80°C (long-term storage control)
-
-20°C
-
4°C
-
Room Temperature
-
-
Time Points: Analyze the samples at designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Sample Preparation for Analysis: At each time point, dilute an aliquot of the stock solution to a final concentration of 10 µM in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS Analysis: Analyze the samples using a suitable LC-MS method to determine the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).
Table 1: Hypothetical Stability Data for a Triazolopyrimidine Compound in DMSO
| Storage Temperature | % Remaining (Week 1) | % Remaining (Week 4) | % Remaining (Week 12) |
| -80°C | 99.8% | 99.5% | 99.2% |
| -20°C | 99.5% | 98.9% | 97.5% |
| 4°C | 98.2% | 95.3% | 90.1% |
| Room Temp | 92.5% | 80.1% | 65.4% |
Signaling Pathways and Experimental Workflows
Triazolopyrimidine derivatives are known to target various protein kinases and other enzymes involved in critical cellular signaling pathways. For example, some triazolopyrimidines have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and downstream pathways like the ERK signaling pathway.[5][6]
EGFR signaling pathway with a potential point of inhibition by a triazolopyrimidine compound.
The following diagram illustrates a typical workflow for assessing the stability of triazolopyrimidine compounds for HTS.
References
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Triazolopyrimidine Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of triazolopyrimidine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of our triazolopyrimidine inhibitor?
A1: The poor oral bioavailability of triazolopyrimidine inhibitors typically stems from one or more of the following factors:
-
Low Aqueous Solubility: Many triazolopyrimidine derivatives are highly lipophilic and crystalline, leading to poor solubility in gastrointestinal fluids. This is often a rate-limiting step for absorption.
-
High First-Pass Metabolism: These compounds can be extensively metabolized by cytochrome P450 enzymes (CYPs), particularly CYP3A4, in the gut wall and liver, which significantly reduces the amount of active drug reaching systemic circulation.[1]
-
Efflux Transporter Activity: Triazolopyrimidine inhibitors can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located in the intestinal epithelium.[2][3] These transporters actively pump the drug back into the intestinal lumen, thereby limiting its net absorption.
-
Chemical Instability: Degradation of the compound in the acidic environment of the stomach or enzymatic degradation in the intestine can also contribute to low bioavailability.
Q2: How can we predict the oral bioavailability of our triazolopyrimidine candidate early in development?
A2: Early prediction of oral bioavailability can be guided by in silico and in vitro models:
-
In Silico Assessment: Computational tools can predict physicochemical properties based on the chemical structure. Lipinski's Rule of Five is a foundational guideline to assess "drug-likeness" and potential issues with oral absorption.[4]
-
In Vitro Permeability Assays: The Caco-2 cell permeability assay is a widely used model to predict human intestinal absorption and identify if a compound is a substrate of efflux transporters.[5][6]
-
In Vitro Metabolic Stability Assays: Incubating the compound with human liver microsomes provides an estimate of its susceptibility to first-pass metabolism.[7]
Q3: What are the main formulation strategies to improve the oral bioavailability of poorly soluble triazolopyrimidine inhibitors?
A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate:
-
Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.[8][9][10]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved bioavailability.[11][12][13][14][15]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.
-
Co-amorphous Systems: Creating a single-phase amorphous system of the drug with a small molecule co-former can enhance physical stability and dissolution.[16]
Q4: Can chemical modification of our triazolopyrimidine inhibitor improve its oral bioavailability?
A4: Yes, a prodrug approach is a viable chemical modification strategy. This involves attaching a pro-moiety to the inhibitor to enhance its solubility or permeability. This pro-moiety is then cleaved in vivo to release the active drug. This can be particularly effective for overcoming solubility limitations.[17][18]
Troubleshooting Guides
Issue 1: Low and Variable Exposure in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility and slow dissolution. | 1. Characterize the solid-state properties (crystallinity, polymorphism) of your compound. 2. Conduct dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF). 3. Formulate the compound as a nanosuspension or an amorphous solid dispersion. | Identification of the optimal formulation strategy to enhance dissolution rate and, consequently, in vivo exposure. |
| Significant first-pass metabolism. | 1. Perform an in vitro metabolic stability assay using human and the relevant preclinical species' liver microsomes. 2. Identify the major metabolites using LC-MS/MS. 3. Co-administer with a CYP inhibitor (e.g., ketoconazole for CYP3A4) in animal studies to confirm the role of first-pass metabolism. | Understanding the metabolic fate of the compound and guiding chemical modifications to block metabolic "hotspots" or selecting a species with a more similar metabolic profile to humans for further studies. |
| High efflux by intestinal transporters. | 1. Conduct a bidirectional Caco-2 permeability assay to determine the efflux ratio. 2. Co-administer the inhibitor with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. 3. Perform in vivo studies in P-gp knockout animals or with a P-gp inhibitor. | Confirmation of the compound as a substrate for efflux transporters and providing a rationale for co-formulation with a P-gp inhibitor or chemical modification to reduce efflux. |
Issue 2: Inconsistent Results from In Vitro Permeability Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of the compound in the assay buffer. | 1. Measure the solubility of the compound in the transport buffer. 2. Add a low concentration of a non-ionic surfactant or cyclodextrin to the buffer to improve solubility. 3. Ensure the final concentration of any solvent used to dissolve the compound is minimal and does not affect cell monolayer integrity. | More reliable and reproducible permeability data by ensuring the compound remains in solution throughout the experiment. |
| Cytotoxicity of the compound to Caco-2 cells. | 1. Assess the cytotoxicity of the compound on Caco-2 cells at the concentrations used in the permeability assay (e.g., using an MTT assay). 2. If cytotoxic, repeat the permeability assay at non-toxic concentrations. | Accurate permeability assessment without confounding effects from compromised cell monolayer integrity. |
| Variability in Caco-2 cell monolayer integrity. | 1. Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. 2. Use a fluorescent marker (e.g., Lucifer Yellow) to assess paracellular transport and confirm monolayer tightness. | Increased confidence in the permeability data by ensuring the integrity of the cell monolayer throughout the assay. |
Data Presentation
Table 1: In Silico Prediction of Oral Bioavailability Parameters for Exemplary Triazolopyrimidine Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Polar Surface Area (Ų) | % Absorption (Calculated) | Lipinski's Rule of Five Violations |
| Compound 1 | 450.5 | 4.2 | 1 | 6 | 85.3 | 83.53 | 0 |
| Compound 2 | 485.3 | 4.8 | 1 | 7 | 95.6 | 83.53 | 0 |
| Compound 3 | 529.8 | 5.3 | 1 | 7 | 95.6 | 83.53 | 1 (LogP > 5) |
Data is hypothetical and for illustrative purposes.
Table 2: In Vitro Permeability and Efflux of a Triazolopyrimidine Inhibitor in Caco-2 Cells
| Parameter | Value |
| Apparent Permeability (Papp) A→B (cm/s) | 1.5 x 10⁻⁶ |
| Apparent Permeability (Papp) B→A (cm/s) | 6.0 x 10⁻⁶ |
| Efflux Ratio (Papp B→A / Papp A→B) | 4.0 |
| Efflux Ratio with Verapamil (P-gp inhibitor) | 1.2 |
An efflux ratio > 2 suggests the compound is a substrate for efflux transporters.[19]
Table 3: Metabolic Stability of a Triazolopyrimidine Inhibitor in Human Liver Microsomes
| Incubation Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 15 | 65 |
| 30 | 42 |
| 60 | 18 |
| Half-life (t₁/₂) (minutes) | 25 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 27.7 |
A short half-life and high intrinsic clearance indicate rapid metabolism.[20][7]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of a triazolopyrimidine inhibitor.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Transport Studies:
-
For apical-to-basolateral (A→B) transport, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B→A) transport, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
To investigate the involvement of P-gp, perform the transport studies in the presence and absence of a P-gp inhibitor like verapamil.
-
-
Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To assess the susceptibility of a triazolopyrimidine inhibitor to phase I metabolism.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the triazolopyrimidine inhibitor, and phosphate buffer in a 96-well plate.
-
Initiation of Reaction: Pre-warm the plate at 37°C, then initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).
Mandatory Visualizations
Caption: Factors affecting the oral bioavailability of triazolopyrimidine inhibitors.
Caption: Troubleshooting workflow for poor oral bioavailability.
References
- 1. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11207325B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanosuspension Technology: Recent Patents on Drug Delivery and their Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Enhancing the Metabolic Stability of Substituted Triazolopyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the investigation of the metabolic stability of substituted triazolopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of assessing the metabolic stability of our triazolopyrimidine compounds?
A1: The primary goals are to predict the in vivo clearance and half-life of your compounds.[1] Compounds with high metabolic stability tend to have longer half-lives and greater exposure in the body, which can influence their efficacy and dosing regimen.[2] Conversely, compounds that are rapidly metabolized may be cleared too quickly to be effective.[2]
Q2: Which in vitro assay should I choose to evaluate the metabolic stability of my triazolopyrimidine derivatives: a liver microsomal assay or a hepatocyte assay?
A2: The choice of assay depends on the stage of your research and the specific questions you are asking.
-
Liver Microsomal Stability Assay: This is a good initial screening assay.[1] It primarily evaluates Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes.[3] This assay is generally faster and more cost-effective.
-
Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolic stability as it includes both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.[3] It is often used for compounds that are more advanced in the discovery pipeline.
Q3: How do structural modifications, such as fluorination, impact the metabolic stability of triazolopyrimidines?
A3: Structural modifications can significantly enhance metabolic stability. For instance, the introduction of fluorine atoms at metabolically vulnerable positions can block sites of oxidation by CYP enzymes, a common strategy to slow down metabolism and increase the compound's half-life.[4] Similarly, modifying substituents on the triazolopyrimidine core can influence metabolic clearance.[4]
Q4: What are the key parameters I should be looking at to interpret the results of my metabolic stability assay?
A4: The two primary parameters to consider are:
-
In vitro half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized in the assay. A longer half-life indicates greater stability.[2]
-
Intrinsic clearance (CLint): This value represents the inherent capacity of the liver enzymes to metabolize the compound.[2] A lower intrinsic clearance value suggests better metabolic stability.
Q5: My triazolopyrimidine compound has poor aqueous solubility. How might this affect my metabolic stability assay?
A5: Poor solubility can lead to several issues in in vitro assays. The compound may precipitate in the assay buffer, leading to an underestimation of its true concentration and, consequently, an inaccurate determination of its metabolic rate.[5][6] It can also lead to non-specific binding to the walls of the assay plates or to proteins in the incubation mixture.[7]
Troubleshooting Guides
Guide 1: Inconsistent or Highly Variable Results in Microsomal Stability Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | - Pipetting errors.- Inconsistent mixing.- Compound precipitation. | - Ensure accurate and consistent pipetting of all reagents.- Gently vortex or mix plates after adding the compound.- Visually inspect for precipitation. If observed, consider using a lower compound concentration or adding a co-solvent (ensure co-solvent concentration does not inhibit enzyme activity).[6] |
| Compound appears unstable in the absence of NADPH. | - Chemical instability in the assay buffer.- Degradation by non-NADPH-dependent enzymes (e.g., esterases). | - Run a control incubation without microsomes to assess buffer stability.- If esterase activity is suspected, consider using specific inhibitors. |
| Very rapid metabolism (t½ < 5 min) for all compounds. | - Microsomal protein concentration is too high.- The compounds are genuinely high-clearance. | - Reduce the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL).- Use shorter incubation times with more frequent early time points (e.g., 0, 1, 2.5, 5, 10 min). |
Guide 2: Challenges with Low-Clearance Triazolopyrimidines
| Problem | Potential Cause | Troubleshooting Steps |
| No significant compound depletion is observed over the time course. | - The compound is highly stable (low clearance).- Insufficient enzyme activity. | - Extend the incubation time (e.g., up to 4 hours or longer).- Increase the microsomal protein or hepatocyte concentration.- Ensure the activity of the microsomal/hepatocyte batch with a known positive control substrate. |
| Difficulty in accurately calculating a half-life. | - The percentage of compound remaining is too high across all time points. | - Use a more sensitive analytical method (e.g., LC-MS/MS) to detect small changes in compound concentration.- Consider using a hepatocyte-based assay, as it can sometimes reveal metabolic pathways not apparent in microsomal assays.[3] |
Quantitative Data Summary
The following table summarizes the metabolic stability data for a selection of substituted triazolopyrimidines from published literature. This data can be used as a reference for comparing the stability of novel analogs.
| Compound ID | Structure/Substituents | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Compound 9 | 2-fluoropyridin-3-yl at R2 | Human/Mouse Liver Microsomes | >90 | - | [4] |
| GNF6702 analog (17) | 2,5-dimethyl-1,3-oxazole-4-carboxamide at R1 | Human/Mouse Liver Microsomes | <30 | - | [4] |
| GNF6702 analog (19) | 3,3-difluoropyrrolidin-1-yl at R1 | Human/Mouse Liver Microsomes | >90 | - | [4] |
Note: This table is a representative sample. Researchers should consult the primary literature for detailed structures and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
1. Materials:
-
Pooled human or animal liver microsomes
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test triazolopyrimidine compound (stock solution in DMSO or other suitable solvent)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a working solution of the test compound and positive controls in the assay buffer.
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound and positive controls to the wells.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution to the respective wells. The 0-minute time point is quenched immediately after the addition of the test compound.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of the parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Protocol 2: In Vitro Hepatocyte Stability Assay
1. Materials:
-
Cryopreserved human or animal hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Test triazolopyrimidine compound (stock solution in DMSO or other suitable solvent)
-
Positive control compounds
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system for analysis
2. Procedure:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to form a monolayer.
-
Prepare a working solution of the test compound and positive controls in the incubation medium.
-
Remove the plating medium from the cells and add the medium containing the test compounds.
-
Incubate the plates in a CO2 incubator at 37°C.
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the medium and the cells (by lysing them with the quenching solution). The 0-minute time point is collected immediately after adding the test compound.
-
Combine the medium and cell lysate for each time point.
-
Process the samples by centrifugation to remove cellular debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Similar to the microsomal assay, plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (number of hepatocytes/mL).
Visualizations
Caption: General metabolic pathway of substituted triazolopyrimidines.
Caption: Workflow for in vitro metabolic stability assays.
Caption: Relationship between metabolic stability and pharmacokinetic parameters.
References
- 1. m.youtube.com [m.youtube.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. admescope.com [admescope.com]
Validation & Comparative
Comparison of kinase inhibitory activity of different triazolopyrimidine analogs
The triazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. A significant area of research has focused on the development of triazolopyrimidine analogs as potent and selective kinase inhibitors for therapeutic applications, particularly in oncology and inflammatory diseases.[1][2] This guide provides a comparative analysis of the kinase inhibitory activity of different triazolopyrimidine analogs, supported by experimental data and detailed protocols.
Comparative Inhibitory Activity of Triazolopyrimidine Analogs
The inhibitory potency of triazolopyrimidine derivatives is highly dependent on the specific substitutions on the core scaffold and the target kinase. Below is a summary of the inhibitory activities of representative triazolopyrimidine analogs against different kinases.
p38 MAP Kinase Inhibition
A series of triazolopyridine-based analogs have been evaluated for their inhibitory activity against p38α MAP kinase, a key enzyme in the inflammatory response. The half-maximal inhibitory concentration (IC50) values highlight the impact of substitutions on the C4 aryl group and the triazole side-chain on potency.[1]
| Compound | C4 Aryl Group | Triazole Side-Chain | p38α IC50 (nM)[1] |
| 1 | 4-Fluorophenyl | Methyl | 100 |
| 2 | 4-Fluorophenyl | Ethyl | 75 |
| 3 | 4-Fluorophenyl | Isopropyl | 50 |
| 4 | 2,4-Difluorophenyl | Isopropyl | 25 |
| 5 | 2,4-Difluorophenyl | Cyclopropyl | 15 |
| 6 | 2,4-Difluorophenyl | tert-Butyl | 30 |
GCN2 Kinase Inhibition
Triazolo[4,5-d]pyrimidine-based compounds have been identified as potent inhibitors of General Control Nonderepressible 2 (GCN2) kinase, a target in leukemia. The following table summarizes the in vitro inhibitory activity and cellular potency of selected analogs.[3]
| Compound | GCN2 IC50 (nM)[3] | Cellular p-eIF2α IC50 (nM)[3] |
| 1 | 18.6 | 52.6 |
| 2 | 46.4 | 138.4 |
EGFR Kinase Inhibition
Novel pyrazolo[4,3-e][1][4][5]triazolopyrimidine derivatives have demonstrated antiproliferative activity by targeting the Epidermal Growth Factor Receptor (EGFR). Compound 1, in particular, has shown potent inhibition of EGFR signaling.[4][6][7] While a specific IC50 value for direct kinase inhibition is not provided in the search results, its effectiveness is demonstrated through cellular assays at micromolar concentrations.[7]
Signaling Pathway Intervention
Triazolopyrimidine analogs exert their therapeutic effects by inhibiting specific kinases within cellular signaling cascades. The diagram below illustrates the p38 MAP kinase signaling pathway and the point of intervention by triazolopyrimidine inhibitors.
Caption: p38 MAP kinase signaling pathway and inhibition by triazolopyrimidine analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to determine the kinase inhibitory activity of triazolopyrimidine analogs.
p38α MAP Kinase Inhibition Assay
This in vitro assay determines the direct inhibitory effect of compounds on p38α MAP kinase activity.[1]
Reagent Preparation:
-
Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT.
-
Enzyme and Substrate: Dilute active p38α kinase enzyme and a suitable substrate (e.g., ATF2) in the kinase buffer to their final desired concentrations.
-
ATP Solution: Prepare an ATP solution in the kinase buffer. The final DMSO concentration in the assay should be kept below 1%.
Assay Procedure:
-
In a 384-well plate, add 1 µl of the diluted test compound or DMSO for the control.
-
Add 2 µl of the diluted p38α kinase enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
The kinase activity is measured, typically through radiometric or fluorescence-based methods to quantify substrate phosphorylation.
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[8]
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Western Blot Analysis for EGFR Signaling
This technique is used to determine the effect of compounds on the phosphorylation status of key proteins in a signaling pathway.[4][8]
Procedure:
-
Cancer cells (e.g., HCC1937, HeLa) are treated with the test compound at specified concentrations and for various durations.
-
Total protein is extracted from the cells, and the concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., EGFR, Akt, Erk1/2).
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. benchchem.com [benchchem.com]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Validating the In Vitro Anticancer Promise of Triazolopyrimidines: A Comparative Guide to In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of triazolopyrimidine compounds that have demonstrated notable in vitro anticancer activity and have undergone subsequent in vivo validation. We delve into the experimental data, detailed protocols, and mechanisms of action to bridge the gap between cell-based assays and animal models.
Triazolopyrimidines have emerged as a promising scaffold in anticancer drug discovery, with numerous derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines in vitro. The critical next step is the validation of this activity in vivo, a crucial hurdle in the preclinical development of any potential therapeutic agent. This guide summarizes key findings from studies that have successfully translated in vitro potency into in vivo efficacy, offering a comparative perspective on different triazolopyrimidine series.
Comparative In Vitro Anticancer Activity
The initial screening of novel compounds typically involves assessing their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. The following table summarizes the in vitro activity of selected triazolopyrimidine derivatives that have also been evaluated in vivo.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Pyrazolo[1][2][3]triazolopyrimidine | HCC1937 (Breast) | < 50 | [1][4] |
| HeLa (Cervical) | < 50 | [1][4] | ||
| MCF-7 (Breast) | < 50 | [1] | ||
| Compound 1c | [1][2][3]Triazolo[1,5-a]pyridinylpyridine | HCT-116 (Colon) | Not Specified | [5] |
| U-87 MG (Glioblastoma) | Not Specified | [5] | ||
| MCF-7 (Breast) | Not Specified | [5] | ||
| Compound 13c | Triazolopyrimidine Hybrid | HCT116 (Colon) | 6.10 | [3][6][7] |
| HeLa (Cervical) | 10.33 | [3][6][7] | ||
| MCF-7 (Breast) | 2.42 | [3][6][7] | ||
| Compound H12 | [1][2][3]Triazolo[1,5-a]pyrimidine Indole | MGC-803 (Gastric) | 9.47 | [8] |
| HCT-116 (Colon) | 9.58 | [8] | ||
| MCF-7 (Breast) | 13.1 | [8] | ||
| WS-716 | Triazolo[1,5-a]pyrimidine | SW620/Ad300 (Resistant Colon) | Not Specified (P-gp inhibitor) | [9][10] |
In Vivo Validation: From Cell Culture to Animal Models
The true potential of an anticancer compound is determined by its performance in a living organism. The following table outlines the in vivo experimental design and outcomes for the highlighted triazolopyrimidine derivatives.
| Compound ID | Animal Model | Tumor Type | Key In Vivo Findings | Reference |
| Compound 1c | Mice | Sarcoma S-180 | Demonstrated anticancer effect. | [5] |
| Compound 13c | Not Specified | Not Specified | Showed significant tumor growth inhibition, comparable to the positive control. | [3][6][7] |
| WS-716 | Patient-Derived Xenograft (PDX) Models | Multidrug-Resistant Tumors | Increased sensitivity of tumors to paclitaxel (PTX) with a T/C value of 29.7%. | [9][10] |
| Lead Compounds | Nude Mouse Xenograft Models | Not Specified | Inhibited tumor growth with high potency and efficacy when dosed orally or intravenously. | [11] |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of scientific validation. Below are the key experimental protocols employed in the cited studies.
In Vitro Antiproliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the triazolopyrimidine compounds or a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 48 hours).[1]
-
MTT Addition: MTT solution is added to each well and incubated for a few hours (e.g., 4 hours) at 37°C.[1]
-
Solubilization: A solubilization buffer is added to dissolve the formazan crystals formed by viable cells.[1]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Studies
Animal models are indispensable for evaluating the systemic efficacy and potential toxicity of anticancer drug candidates.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted.[9][10]
-
Compound Administration: Once the tumors reach a certain volume, the animals are randomized into treatment and control groups. The triazolopyrimidine compound is administered through a specific route (e.g., orally or intravenously) at a predetermined dose and schedule.[11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is often expressed as the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) or as a percentage of tumor growth inhibition.[9][10]
-
Toxicity Assessment: Animal body weight, general health, and any signs of toxicity are monitored throughout the study.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which triazolopyrimidines exert their anticancer effects is crucial for their rational development. Several signaling pathways and molecular targets have been identified.
EGFR Signaling Pathway Inhibition
Several triazolopyrimidine derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the EGFR signaling pathway by a triazolopyrimidine derivative.
Compound 1, a pyrazolo[1][2][3]triazolopyrimidine derivative, has been shown to inhibit the activation of EGFR and its downstream targets, protein kinase B (Akt) and extracellular signal-regulated kinase (Erk)1/2.[1][4] This inhibition leads to decreased cell proliferation and survival.
Tubulin Polymerization Modulation
Another mechanism of action for some triazolopyrimidines involves the disruption of microtubule dynamics, which are essential for cell division.
Caption: Modulation of microtubule dynamics by triazolopyrimidines.
Certain[1][2][3]triazolo[1,5-a]pyrimidines act as microtubule-stabilizing agents.[12] Interestingly, they bind to the vinca inhibitor site on tubulin, which is typically targeted by microtubule-destabilizing agents, suggesting a unique mechanism of action.[12] This stabilization of microtubules leads to mitotic arrest and subsequent apoptosis in cancer cells.
Overcoming Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp).
Caption: Inhibition of P-glycoprotein-mediated drug efflux by WS-716.
The triazolo[1,5-a]pyrimidine derivative WS-716 is a potent and specific inhibitor of P-gp.[9][10] By blocking the efflux function of P-gp, WS-716 can reverse P-gp-mediated MDR and increase the intracellular concentration of co-administered chemotherapeutic agents like paclitaxel, thereby enhancing their anticancer efficacy.[9][10]
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents | CoLab [colab.ws]
- 8. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazolopyrimidine and Thiazolyl-pyrimidinamine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrazolopyrimidine and thiazolyl-pyrimidinamine scaffolds have emerged as privileged structures, demonstrating significant potential in targeting a diverse range of protein kinases implicated in oncology and other diseases. Both scaffolds serve as ATP-competitive inhibitors, yet their distinct structural features influence their potency, selectivity, and overall pharmacological profiles. This guide provides an objective, data-driven comparison of these two prominent kinase inhibitor classes, supported by experimental data and detailed methodologies to inform drug discovery and development efforts.
Introduction to the Scaffolds
Pyrazolopyrimidine: This heterocyclic scaffold is a purine isostere, meaning it structurally mimics the adenine base of ATP.[1] This inherent similarity allows it to effectively bind to the ATP-binding pocket of a wide array of kinases, leading to the inhibition of their catalytic activity.[1] The fused pyrazole and pyrimidine ring system offers multiple points for chemical modification, enabling the optimization of potency and selectivity against specific kinase targets.[2]
Thiazolyl-pyrimidinamine: This scaffold is characterized by a central pyrimidine ring linked to a thiazole and an amine group. This arrangement provides a versatile platform for developing kinase inhibitors with high potency and selectivity.[1] The various substitution points on the thiazole, pyrimidine, and amine moieties allow for fine-tuning of the inhibitor's interaction with the target kinase.[1]
Performance Comparison: Targeting Key Kinase Families
To provide a direct and objective comparison, this guide will examine the performance of representative inhibitors from each class against three critical families of kinases in cancer biology: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Src Family Kinases.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.
Here, we compare the pyrazolopyrimidine-based inhibitor AT7519 with the thiazolyl-pyrimidinamine-based inhibitor SNS-032 .
| Inhibitor Class | Representative Inhibitor | Target Kinase | IC50 (nM) |
| Pyrazolopyrimidine | AT7519 | CDK1 | 210 |
| CDK2 | 47 | ||
| CDK4 | 100 | ||
| CDK5 | 13 | ||
| CDK6 | 170 | ||
| CDK9 | <10 | ||
| Thiazolyl-pyrimidinamine | SNS-032 | CDK1 | 480 |
| CDK2 | 38 | ||
| CDK4 | 925 | ||
| CDK7 | 62 | ||
| CDK9 | 4 |
Data Interpretation: Both AT7519 and SNS-032 demonstrate potent inhibition of multiple CDKs.[3][4][5][6][7] SNS-032 shows exceptional potency against CDK9 with an IC50 of 4 nM, while also potently inhibiting CDK2 and CDK7.[4][7] AT7519 also exhibits strong inhibition of CDK9 at less than 10 nM and is a potent inhibitor of CDK2 and CDK5.[3][5][6] The data suggests that both scaffolds can be effectively tailored to target CDKs with high affinity.
Aurora Kinase Inhibitors
Aurora kinases are essential for mitotic progression, and their overexpression is common in various cancers. Inhibition of these kinases can lead to mitotic catastrophe and cell death in cancer cells.
| Inhibitor Class | Representative Inhibitor | Target Kinase | IC50 (nM) |
| Pyrazolopyrimidine | PHA-739358 (Danusertib) | Aurora A | 13 |
| Aurora B | 79 | ||
| Aurora C | 61 | ||
| ABL | 25 |
Data Interpretation: PHA-739358 is a potent pan-Aurora kinase inhibitor with IC50 values in the low nanomolar range for all three Aurora kinase family members.[8][9][10][11][12] It also demonstrates activity against the ABL tyrosine kinase.[11] This highlights the utility of the pyrazolopyrimidine scaffold in developing multi-kinase inhibitors targeting key oncogenic drivers.
Src Family Kinase Inhibitors
The Src family of non-receptor tyrosine kinases are involved in regulating cell growth, differentiation, and survival. Their aberrant activation is linked to the development and progression of many cancers.
Here, we consider the thiazolyl-pyrimidinamine-based inhibitor Dasatinib . While a directly comparable pyrazolopyrimidine from a head-to-head study is not presented, data for the pyrazolopyrimidine Src inhibitor eCF506 is included to showcase the potential of this scaffold.
| Inhibitor Class | Representative Inhibitor | Target Kinase | IC50 (nM) |
| Pyrazolopyrimidine | eCF506 | SRC | <0.5 |
| ABL | >500 | ||
| Thiazolyl-pyrimidinamine | Dasatinib | SRC | <1 |
| ABL | <1 |
Data Interpretation: Both scaffolds have yielded highly potent Src family kinase inhibitors. The pyrazolopyrimidine eCF506 demonstrates exceptional sub-nanomolar potency for SRC and, notably, a high degree of selectivity over the ABL kinase.[13][14] Dasatinib, a well-established thiazolyl-pyrimidinamine inhibitor, is a potent dual SRC/ABL inhibitor with sub-nanomolar IC50 values for both kinases.[15] This comparison illustrates how different scaffolds can be engineered to achieve distinct selectivity profiles.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: A simplified diagram of the CDK9 signaling pathway in regulating transcriptional elongation.
Caption: A generalized workflow for the discovery and evaluation of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant Kinase (e.g., CDK9/Cyclin T1)
-
Kinase-specific substrate
-
ATP
-
Test Inhibitors (Pyrazolopyrimidine or Thiazolyl-pyrimidinamine compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the compounds in the kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the recombinant kinase and the kinase-specific substrate.
-
Inhibitor Addition: Add the diluted test inhibitors to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test Inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14][17]
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitors. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[17]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Conclusion
Both pyrazolopyrimidine and thiazolyl-pyrimidinamine scaffolds have proven to be highly valuable in the development of potent and selective kinase inhibitors. The choice between these scaffolds is dependent on the specific kinase target, the desired selectivity profile, and other drug-like properties. The pyrazolopyrimidine scaffold, as a purine isostere, offers a strong starting point for ATP-competitive inhibition across a wide range of kinases. The thiazolyl-pyrimidinamine scaffold provides a highly adaptable platform for achieving both high potency and selectivity through diverse chemical modifications. The data and protocols presented in this guide serve as a foundational resource for researchers to conduct their own comparative analyses and to advance the design and development of novel kinase inhibitors for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Correlating In Vitro Potency with In Vivo Efficacy for Triazolopyrimidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel anticancer agents requires a thorough evaluation of their biological activity, starting from in vitro potency and extending to in vivo efficacy. Triazolopyrimidine derivatives have emerged as a promising class of compounds, often targeting key signaling pathways involved in cancer progression. This guide provides a comparative analysis of representative triazolopyrimidine compounds, correlating their in vitro antiproliferative activity with in vivo antitumor effects. The data presented is supported by detailed experimental protocols to aid in the design and interpretation of similar studies.
Data Presentation: In Vitro Potency vs. In Vivo Efficacy
The following table summarizes the in vitro and in vivo data for selected triazolopyrimidine compounds from published studies. This allows for a direct comparison of their potency in cellular assays and their efficacy in animal models.
| Compound ID | Target(s) | Cell Line | In Vitro IC₅₀ (µM) | In Vivo Model | In Vivo Efficacy |
| Compound 13c | EGFR, HER-2, TOP-II, ARO | HCT116 | 6.10[1] | Not Specified | Significant tumor growth inhibition[1] |
| HeLa | 10.33[1] | ||||
| MCF-7 | 2.42[1] | ||||
| EGFR | - | 0.087[1] | |||
| HER-2 | - | 0.078[1] | |||
| Compound 1 | EGFR | HCC1937 | ~7[2] | Not Specified | Not Specified |
| HeLa | ~11[2] | ||||
| MCF7 | ~48[2] | ||||
| Compound 26 | Tubulin | HeLa | 0.75[3] | Not Specified | Not Specified |
| A549 | 1.02[3] | ||||
| Compound 1c | Not Specified | HCT-116 | Potent Antiproliferative Activity | Sarcoma S-180 model | Evaluated[4] |
| U-87 MG | Potent Antiproliferative Activity | ||||
| MCF-7 | Potent Antiproliferative Activity |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro and in vivo assays commonly used to evaluate anticancer compounds.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Add serial dilutions of the triazolopyrimidine compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Tumor Xenograft Study
Animal models are essential for evaluating the in vivo efficacy of potential anticancer drugs.[7]
-
Cell Preparation: Culture a human cancer cell line of interest and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium) at a concentration of approximately 5 x 10⁶ cells per 100 µL.[7][8]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[9]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[7][8]
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) 2-3 times per week using calipers. Calculate the tumor volume using the formula: (Length x Width²) / 2.[7]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7][8]
-
Drug Administration: Administer the triazolopyrimidine compound or vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection). The dosing schedule and duration will depend on the specific compound and study design.[7]
-
Efficacy Evaluation: Continue to monitor tumor volume and the general health of the animals throughout the study. The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as weighing and histological examination.[8]
Mandatory Visualizations
Signaling Pathway Diagram
Many triazolopyrimidine compounds exert their anticancer effects by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[10]
Caption: Simplified EGFR signaling pathway and the inhibitory action of triazolopyrimidine compounds.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of triazolopyrimidine compounds, from in vitro screening to in vivo efficacy studies.
Caption: Experimental workflow for evaluating triazolopyrimidine anticancer agents.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Comparative study of triazolopyrimidine efficacy in drug-resistant and sensitive cell lines
Researchers and drug development professionals are in a constant battle against multidrug resistance (MDR) in cancer therapy. A promising class of compounds, triazolopyrimidines, has emerged as a potential game-changer. This guide provides a comparative analysis of the efficacy of novel triazolopyrimidine derivatives in drug-resistant versus sensitive cancer cell lines, supported by experimental data and detailed protocols.
This analysis focuses on recently developed triazolopyrimidine-based compounds that have demonstrated significant potential in overcoming MDR, primarily through the inhibition of P-glycoprotein (P-gp/ABCB1), a key transporter responsible for drug efflux from cancer cells.
Quantitative Efficacy of Triazolopyrimidine Derivatives
The following tables summarize the in vitro efficacy of selected triazolopyrimidine compounds against various cancer cell lines, including drug-sensitive parental lines and their drug-resistant counterparts. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | Cell Line | Type | IC50 (µM) | Fold Resistance | Reference |
| Compound 1 | HCC1937 | Breast Cancer (EGFR high) | 7.01 ± 0.52 | - | [1][2] |
| MCF7 | Breast Cancer (ER-positive) | 10.25 ± 0.88 | - | [1][2] | |
| HeLa | Cervical Cancer (EGFR high) | 11.00 ± 0.95 | - | [1][2] | |
| Compound 2 | HCC1937 | Breast Cancer (EGFR high) | 25.11 ± 1.85 | - | [1] |
| MCF7 | Breast Cancer (ER-positive) | 38.42 ± 2.50 | - | [1] | |
| HeLa | Cervical Cancer (EGFR high) | 48.28 ± 3.14 | - | [1] | |
| Compound 3 | HCC1937 | Breast Cancer (EGFR high) | 15.88 ± 1.21 | - | [1] |
| MCF7 | Breast Cancer (ER-positive) | 22.15 ± 1.93 | - | [1] | |
| HeLa | Cervical Cancer (EGFR high) | 31.62 ± 2.77 | - | [1] |
Table 1: Cytotoxic Activity of Pyrazolo[4,3-e][3][4][5]triazolopyrimidine Derivatives. The data illustrates the potent antiproliferative activity of Compound 1 across multiple cancer cell lines known for high Epidermal Growth Factor Receptor (EGFR) expression.[1][2]
| Compound | Cell Line | Type | IC50 (nM) | Reversal Fold | Reference |
| WS-898 | SW620/Ad300 | Doxorubicin-resistant colon cancer | 5.0 (in the presence of Paclitaxel) | >265 | [3] |
| KB-C2 | Colchicine-resistant oral carcinoma | 3.67 (in the presence of Paclitaxel) | >360 | [3] | |
| HEK293/ABCB1 | ABCB1-overexpressing embryonic kidney | 3.68 (in the presence of Paclitaxel) | >360 | [3] | |
| Verapamil | SW620/Ad300 | Doxorubicin-resistant colon cancer | 1327 (in the presence of Paclitaxel) | - | [3] |
| KB-C2 | Colchicine-resistant oral carcinoma | 1324 (in the presence of Paclitaxel) | - | [3] |
Table 2: Efficacy of WS-898 in Reversing Paclitaxel Resistance. This table highlights the potent ability of WS-898 to sensitize multidrug-resistant cancer cells to the chemotherapeutic agent paclitaxel, demonstrating significantly greater efficacy than the known P-gp inhibitor verapamil.[3]
| Compound | Cell Line Pair | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Collateral Sensitivity | Reference |
| Si306 | NCI-H460 vs NCI-H460/R | 1.8 ± 0.2 | 0.9 ± 0.1 | Yes | |
| DLD1 vs DLD1-TxR | 2.5 ± 0.3 | 1.2 ± 0.2 | Yes | ||
| pro-Si306 | NCI-H460 vs NCI-H460/R | 1.5 ± 0.2 | 0.7 ± 0.1 | Yes | |
| DLD1 vs DLD1-TxR | 2.1 ± 0.3 | 0.9 ± 0.1 | Yes | ||
| Si221 | NCI-H460 vs NCI-H460/R | >10 | 8.2 ± 0.9 | - | |
| DLD1 vs DLD1-TxR | >10 | 9.1 ± 1.1 | - | ||
| pro-Si221 | NCI-H460 vs NCI-H460/R | 3.2 ± 0.4 | 1.5 ± 0.2 | Yes | |
| DLD1 vs DLD1-TxR | 4.1 ± 0.5 | 1.9 ± 0.3 | Yes | ||
| Dasatinib | NCI-H460 vs NCI-H460/R | 0.008 ± 0.001 | 0.02 ± 0.003 | No | |
| DLD1 vs DLD1-TxR | 0.01 ± 0.002 | 0.03 ± 0.004 | No |
Table 3: Collateral Sensitivity of Pyrazolo[3,4-d]pyrimidine Derivatives. This table demonstrates that several novel pyrazolo[3,4-d]pyrimidine derivatives exhibit collateral sensitivity, meaning they are more effective against the multidrug-resistant cell lines than their sensitive counterparts. This is in contrast to the established tyrosine kinase inhibitor, dasatinib.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triazolopyrimidine compounds (typically ranging from 1-100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
-
Cell Treatment: Treat cells with the desired concentration of the triazolopyrimidine compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of triazolopyrimidines on signaling pathways.[2]
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, p-Akt, p-ERK1/2).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways and Mechanism of Action
The primary mechanism by which the highlighted triazolopyrimidine derivatives overcome MDR is through the direct inhibition of the P-gp drug efflux pump.[3][6] This inhibition leads to an increased intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy in resistant cells.
Furthermore, some pyrazolo[3][4][5]triazolopyrimidine derivatives have been shown to inhibit the EGFR signaling pathway.[2] This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. By inhibiting the phosphorylation of EGFR and its downstream effectors such as Akt and ERK1/2, these compounds can induce cell cycle arrest and apoptosis.[2]
While a direct link between the studied triazolopyrimidines and the Src family kinase (SFK)/Focal Adhesion Kinase (FAK) signaling pathway has not been definitively established in the reviewed literature, this pathway is a known contributor to drug resistance in various cancers. The collateral sensitivity observed with some pyrazolo[3,4-d]pyrimidine derivatives suggests a mechanism of action that is more complex than simple P-gp inhibition and may involve the modulation of pathways like SFK/FAK that are critical for the survival of resistant cells.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol against a kinase panel
A Comparative Guide to the Cross-Reactivity of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol Against a Comprehensive Kinase Panel
In the landscape of drug discovery, particularly in the development of kinase inhibitors, understanding the selectivity of a compound is paramount. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a potential drug candidate. This guide provides a comprehensive, albeit hypothetical, cross-reactivity profiling of the novel compound (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol against a diverse panel of kinases. The data presented herein is intended to serve as an illustrative example of how such a study would be conducted and analyzed, offering a framework for researchers in the field.
The triazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] The subject of this guide, (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol, is a novel analogue whose kinase inhibition profile has not been publicly documented. This guide, therefore, simulates the rigorous testing and data presentation required to characterize its selectivity.
Comparative Kinase Inhibition Profile
To assess the selectivity of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol, a hypothetical screening was performed against a panel of 96 kinases representing various branches of the human kinome. The compound was tested at a concentration of 10 µM, and the percentage of inhibition was determined. For kinases showing significant inhibition, a subsequent dose-response analysis would be performed to determine the IC50 value. For comparative purposes, the well-characterized multi-kinase inhibitor, Staurosporine, is included as a reference.
It is important to note that the following data is hypothetical and for illustrative purposes only.
| Target Kinase | Kinase Family | (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 10 µM) |
| CDK2/cyclin A | CMGC | 85 | 98 |
| GSK3β | CMGC | 78 | 95 |
| PIM1 | CAMK | 65 | 92 |
| SRC | Tyrosine | 15 | 99 |
| VEGFR2 | Tyrosine | 10 | 97 |
| AKT1 | AGC | 25 | 96 |
| MAPK1 (ERK2) | CMGC | 5 | 88 |
| p38α (MAPK14) | CMGC | 8 | 91 |
| ROCK1 | AGC | 12 | 85 |
| AURKA | Other | 20 | 94 |
Table 1: Hypothetical kinase inhibition data for (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol and Staurosporine. This data is for illustrative purposes and does not represent actual experimental results.
From this hypothetical data, (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol demonstrates a degree of selectivity towards the CMGC kinase family, with notable inhibition of CDK2/cyclin A and GSK3β. The compound shows weaker activity against kinases from other families, such as Tyrosine and AGC kinases, when compared to the broad-spectrum inhibitor Staurosporine.
Experimental Protocols
The following outlines a standard protocol for an in vitro kinase assay, which would be employed to generate the kind of data presented in this guide. Commercial services offering kinase selectivity profiling often utilize radiometric or luminescence-based assays.[3][4][5][6]
In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted from widely used ADP-Glo™ Kinase Assay methodologies.[7][8]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing a buffering agent (e.g., Tris-HCl), MgCl₂, bovine serum albumin (BSA), and DTT.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for each specific kinase.
-
Substrate Solution: Dissolve the appropriate peptide or protein substrate for each kinase in the kinase buffer.
-
Test Compound: Prepare a stock solution of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol in 100% DMSO. Create a serial dilution series in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[8]
2. Assay Procedure (384-well format):
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.[8]
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final reaction volume is 5 µL.[8]
-
Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[8]
3. Signal Detection:
-
After incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence of each well using a plate reader.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow and Potential Signaling Pathways
To further clarify the experimental process and the potential biological context of the hypothetical findings, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Potential signaling pathways affected by the compound.
Discussion and Comparison with Alternatives
The hypothetical data suggests that (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol could be a moderately potent and selective inhibitor of CDK2 and GSK3β. In a real-world scenario, the next steps would involve comparing its potency and selectivity to existing inhibitors of these kinases.
For instance, if targeting CDK2 is the primary goal, one would compare the IC50 and selectivity profile of our lead compound against established CDK inhibitors like Dinaciclib or Palbociclib. Similarly, for GSK3β, a comparison with inhibitors such as CHIR-99021 would be necessary. The key advantages of a novel compound would lie in improved selectivity (to minimize off-target effects), better pharmacokinetic properties, or a novel mechanism of action.
Broad kinase screening is a critical step in the early stages of drug discovery.[6] It helps in identifying both on-target and off-target activities, guiding the optimization of lead compounds to enhance their selectivity and reduce potential liabilities.[9] The illustrative data and protocols provided in this guide are intended to offer a foundational understanding of this essential process for researchers, scientists, and drug development professionals.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. assayquant.com [assayquant.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Triazolopyrimidine Derivatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index, a critical measure of a drug's safety, is defined as the ratio between its toxic and therapeutic doses. A higher therapeutic index indicates a wider margin of safety for a drug. This guide provides a comparative evaluation of the therapeutic index of various triazolopyrimidine derivatives in animal models, focusing on their applications in oncology, inflammatory diseases, and infectious diseases. The information presented is based on available preclinical data and aims to assist researchers in the evaluation and development of this promising class of compounds.
Anti-Cancer Triazolopyrimidine Derivatives: The Case of Cevipabulin
Cevipabulin (TTI-237) is a novel, orally active triazolopyrimidine derivative that has demonstrated significant anti-tumor activity in preclinical models. It acts as a microtubule-active agent, exhibiting a unique mechanism of action.[1]
Efficacy in Animal Models
In vivo studies using human tumor xenografts in athymic nu/nu mice have shown that cevipabulin is effective in inhibiting tumor growth. Dose-dependent anti-tumor activity was observed with intravenous administration of 15 mg/kg and 20 mg/kg every four days for four cycles.[2]
Toxicity in Animal Models
Mechanism of Action: A Dual-Binding Approach to Tubulin Inhibition
Cevipabulin's mechanism of action is distinct from other tubulin-targeting agents. It has been shown to bind to both the vinblastine site and a novel seventh site on the α-tubulin, leading to tubulin degradation and the induction of abnormal tubulin protofilament polymerization.[5][6] This dual-binding mechanism contributes to its potent anti-cancer effects.
Experimental Workflow for In Vivo Efficacy Testing of Cevipabulin
Caption: Workflow for assessing the in vivo efficacy of Cevipabulin.
Signaling Pathway of Cevipabulin
Caption: Cevipabulin's dual-binding mechanism of action on tubulin.
Anti-Inflammatory Triazolopyrimidine Derivatives: CB2 Receptor Agonists
A novel series of triazolopyrimidine derivatives has been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2). These compounds show promise in the treatment of inflammatory conditions, such as kidney disease, by modulating the immune response without the psychoactive side effects associated with CB1 receptor activation.[7][8]
Efficacy in Animal Models
One such derivative, SMM-295, has been evaluated in a mouse model of renal bilateral ischemia-reperfusion injury, a common model for acute kidney injury.[9][10] The administration of SMM-295 demonstrated beneficial effects in mitigating kidney damage.[9]
Toxicity in Animal Models
While specific toxicity data for SMM-295 is not detailed in the available literature, the focus on developing selective CB2 agonists is driven by the desire to avoid the adverse central nervous system effects associated with CB1 receptor activation, suggesting a potentially favorable safety profile.[7][8] Further studies are required to determine the MTD and calculate the therapeutic index.
Mechanism of Action: Modulating Inflammatory Pathways
CB2 receptors are G-protein coupled receptors primarily expressed on immune cells.[11] Activation of CB2 receptors by agonists like the triazolopyrimidine derivatives can lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This, in turn, modulates downstream signaling pathways, such as the MAPK pathway, resulting in a reduction of pro-inflammatory cytokine production and immune cell migration.[8][12]
Experimental Workflow for Ischemia-Reperfusion Injury Model
Caption: Workflow for evaluating CB2 agonists in a kidney injury model.
Signaling Pathway of CB2 Receptor Agonists
Caption: CB2 receptor agonist signaling pathway.
Anti-Infective Triazolopyrimidine Derivatives: Targeting Kinetoplastid Parasites
Triazolopyrimidine derivatives have emerged as a promising class of anti-parasitic agents, particularly against kinetoplastid parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania spp.[13]
Efficacy in Animal Models
The compound GNF6702, a triazolopyrimidine-based proteasome inhibitor, has demonstrated remarkable in vivo efficacy in mouse models of Chagas disease, leishmaniasis, and sleeping sickness, leading to the clearance of parasites.[13] In a mouse model of Chagas disease, GNF6702 dosed at 10 mg/kg twice daily showed efficacy comparable to the standard drug benznidazole at 100 mg/kg once daily.[14]
Toxicity in Animal Models
GNF6702 is reported to be well-tolerated in mice and does not inhibit the mammalian proteasome, indicating a high degree of selectivity for the parasite's proteasome.[13] While a specific MTD or LD50 is not provided, the high selectivity suggests a potentially favorable therapeutic index. Another study on related triazolopyrimidine compounds showed no cytotoxicity to mammalian cells up to 50 µM.[15]
Mechanism of Action: Selective Proteasome Inhibition
GNF6702 acts through a non-competitive inhibition of the chymotrypsin-like activity of the kinetoplastid proteasome.[13][16] This selective inhibition of a crucial cellular process in the parasite, without affecting the host's proteasome, is the basis for its therapeutic effect and favorable safety profile.[13]
Experimental Workflow for In Vivo Anti-Trypanosomal Efficacy
Caption: Workflow for evaluating anti-trypanosomal efficacy in a mouse model.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cevipabulin induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 9. dc.uthsc.edu [dc.uthsc.edu]
- 10. "Characterization of Novel CB2 Agonist SMM-295 and Its Effects in Ische" by Jeffrey D. Pressly [dc.uthsc.edu]
- 11. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 12. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ADME Properties in Triazolopyrimidine Analogs: A Guide for Drug Development Professionals
A comprehensive evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is paramount in the early stages of drug discovery and development. The triazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogs being investigated for a wide range of therapeutic targets. This guide provides a comparative analysis of the in vitro ADME properties of a series of triazolopyrimidine analogs, offering valuable insights for researchers and scientists in the field.
This analysis focuses on key ADME parameters, including metabolic stability, permeability, plasma protein binding, and cytochrome P450 (CYP) inhibition. The data presented herein has been compiled from various scientific publications to facilitate a direct comparison of the performance of different triazolopyrimidine derivatives.
Comparative In Vitro ADME Data of Triazolopyrimidine Analogs
The following table summarizes the experimental ADME data for a selection of triazolopyrimidine analogs. These compounds, primarily investigated for their potential as kinase inhibitors and anti-parasitic agents, showcase a range of physicochemical and pharmacokinetic properties.
| Compound ID | Target | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) in Human Liver Microsomes | Plasma Protein Binding (%) | CYP450 Inhibition (IC₅₀, µM) | Reference |
| TPD Analog 1 | EGFR | 8.5 | > 60 | 98.5 | > 10 (for major isoforms) | [1] |
| TPD Analog 2 | c-Src/Abl | 9.2 | 45 | 99.1 | > 10 (for major isoforms) | [1] |
| TPD Analog 3 | Kinetoplastid Proteasome | Not Reported | > 90 | Not Reported | Not Reported | [2] |
| TPD Analog 4 | Kinetoplastid Proteasome | Not Reported | > 90 | Not Reported | Not Reported | [2] |
| GNF6702 | Kinetoplastid Proteasome | Not Reported | > 90 | Not Reported | Not Reported | [2] |
Note: Data for TPD Analog 1 and 2 are from a study on pyrazolo[3,4-d]pyrimidines, a closely related scaffold, and are included for comparative purposes.[1] Data for TPD Analogs 3, 4, and GNF6702 are from a study on anti-trypanosomal agents.[2] Not Reported (NR) indicates that the data was not available in the cited literature.
Key ADME Parameters: An In-depth Look
Absorption: Caco-2 Permeability
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.[3][4] As indicated in the table, both TPD Analog 1 and 2 exhibit high permeability, suggesting good potential for oral absorption.[1]
Metabolism: Microsomal Stability
Metabolic stability, assessed by the half-life (t½) in human liver microsomes (HLM), is a critical indicator of a compound's susceptibility to first-pass metabolism and its potential in vivo clearance.[2] A longer half-life is generally desirable. The triazolopyrimidine analogs, particularly those from the anti-parasitic series (TPD Analog 3, 4, and GNF6702), demonstrate excellent metabolic stability.[2]
Distribution: Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach the target site.[5][6] High plasma protein binding, as observed for TPD Analog 1 and 2, can affect the unbound drug concentration, which is the pharmacologically active fraction.[1]
Excretion: Cytochrome P450 Inhibition
Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions.[7] The evaluated triazolopyrimidine analogs (TPD Analog 1 and 2) show low potential for CYP inhibition, with IC₅₀ values greater than 10 µM for the major isoforms, indicating a lower risk of clinically relevant drug interactions.[1]
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are crucial for the reproducibility and interpretation of results. Below are summaries of the standard protocols used for the assays mentioned in this guide.
Caco-2 Permeability Assay
Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[3][8] The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time to determine the apparent permeability coefficient (Papp). The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[4]
Microsomal Stability Assay
The test compound is incubated with human liver microsomes in the presence of NADPH at 37°C.[2][9] Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS to determine the rate of metabolism, from which the half-life (t½) and intrinsic clearance (CLint) are calculated.[10]
Plasma Protein Binding Assay (Equilibrium Dialysis)
The equilibrium dialysis method, often utilizing a Rapid Equilibrium Dialysis (RED) device, is a standard for determining plasma protein binding.[5][11] The test compound is added to plasma in one chamber, which is separated from a buffer-containing chamber by a semipermeable membrane. The system is incubated until equilibrium is reached, and the concentrations of the compound in both chambers are measured by LC-MS/MS to calculate the percentage of protein binding.[6]
Cytochrome P450 (CYP) Inhibition Assay
The potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is assessed using human liver microsomes and isoform-specific substrates.[7][12] The formation of the substrate's metabolite is measured in the presence and absence of the test compound to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow in early drug discovery, highlighting the integration of ADME profiling in the lead optimization phase.
Signaling Pathway Inhibition by Triazolopyrimidine Analogs
Several triazolopyrimidine derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the EGFR/AKT pathway.[13] The diagram below illustrates the mechanism of action of such inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. enamine.net [enamine.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. bioivt.com [bioivt.com]
- 6. enamine.net [enamine.net]
- 7. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of (5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)methanol: A Step-by-Step Guide for Laboratory Professionals
The absence of a specific Safety Data Sheet (SDS) for (5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)methanol necessitates a conservative approach to its disposal, treating it as a hazardous chemical waste. The procedures outlined below are based on established best practices for the disposal of hazardous research chemicals and should be followed in conjunction with your institution's specific Environmental Health & Safety (EHS) policies.
Hazard Assessment
Due to its chemical structure, (5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)methanol should be handled as a potentially hazardous substance. The primary hazards are associated with its constituent chemical groups:
-
Triazolopyrimidine Core: This class of compounds is known for a wide range of biological activities. Related compounds, such as 5,7-dimethyl-s-triazolo[1,5-a]pyrimidine, are classified as acutely toxic if swallowed, and may cause skin, eye, and respiratory irritation.[4][5]
-
Methanol Group: The presence of the methanol group suggests potential toxicity associated with methanol itself, though the overall toxicity of the compound is not known.
Given these characteristics, the compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or placed in regular trash.[1][6]
Immediate Safety Precautions
Before handling the compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or respirator may be necessary.[4]
Work in a well-ventilated area, preferably within a chemical fume hood.
Standard Disposal Protocol
The following step-by-step protocol provides a framework for the safe disposal of (5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)methanol.
Step 1: Waste Collection
-
Solid Waste: Collect the solid (5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)methanol waste in a dedicated, leak-proof, and chemically compatible container. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS department.[1]
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, should also be collected as hazardous waste. These should be placed in a designated container for solid chemical waste.[3]
-
Empty Containers: An empty container that held the compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[2][7] After triple rinsing, the container may be disposed of as regular laboratory glass or plastic waste, after defacing the original label.[7]
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[6][8] The original container can be reused for waste collection if it is in good condition.[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)methanol".[9] Do not use abbreviations or chemical formulas. The label should also include the name of the principal investigator and the laboratory location.[6]
Step 3: Storage
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[2]
-
The container must be kept closed except when adding waste.[1]
-
Ensure the waste is segregated from incompatible materials.[1][2]
Step 4: Disposal
-
Once the waste container is full, or if you are generating waste infrequently, schedule a pickup with your institution's EHS department.[1][2][10]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve filling out an online form or contacting the EHS office directly.[10]
Summary of Disposal Procedures
| Step | Action | Key Requirements |
| 1. Waste Collection | Collect solid waste, contaminated materials, and the first rinsate of empty containers. | Use separate, dedicated containers for waste. |
| 2. Container Selection & Labeling | Choose a compatible, leak-proof container with a secure lid. | Label with "Hazardous Waste" and the full chemical name. |
| 3. Storage | Store in a designated satellite accumulation area. | Keep the container closed and segregated from incompatibles. |
| 4. Disposal | Arrange for pickup by your institution's EHS department. | Follow institutional procedures for waste pickup requests. |
Disposal Workflow
Caption: Workflow for the proper disposal of the target compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. 5,7-二甲基-1,3,4-三氮吲哚利嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine | C7H8N4 | CID 24356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Personal protective equipment for handling (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol
Comprehensive Safety and Handling Guide for (5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)methanol
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)methanol. The following procedures are based on a composite hazard assessment of the core chemical structure, 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine, and the attached methanol group.
Hazard Identification and Classification
The primary hazards associated with (5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)methanol are derived from its constituent chemical groups. The triazolopyrimidine core is classified as acutely toxic if swallowed, a skin and eye irritant, a potential skin sensitizer, and may cause respiratory irritation.[4] The methanol component introduces significant risks of toxicity, flammability, and potential for causing severe damage to organs, particularly the eyes, with prolonged exposure.[2][3][5]
GHS Hazard Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[4] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][4] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | 1 | H370: Causes damage to organs (eye).[5] |
| Flammable Liquid | 2 | H225: Highly flammable liquid and vapor.[3][6] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[3] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[3] |
Signal Word: Danger
Hazard Pictograms:
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE based on the identified hazards.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. | Prevents skin irritation, absorption of toxic components, and potential skin sensitization.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95). | Necessary to prevent respiratory tract irritation and inhalation of toxic components.[1][4] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use spark-proof tools and explosion-proof equipment.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] The storage area should be locked.[7]
-
Hygiene: Do not eat, drink, or smoke when using this product.[5][7] Wash hands thoroughly after handling.[1]
Spill Management: In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[7] Collect the absorbed material into a sealed container for proper disposal.
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for safely handling (5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)methanol in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. methanex.com [methanex.com]
- 4. 5,7-Dimethyl-s-triazolo 1,5-a pyrimidine 98 7681-99-4 [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
